2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
描述
属性
IUPAC Name |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNCLYLFSMFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452642 | |
| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-20-5 | |
| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Rabeprazole.[1][2] This document details its chemical and physical properties, outlines common synthetic protocols, and illustrates its role in pharmaceutical manufacturing.
Core Properties and Specifications
This compound hydrochloride is a pyridine derivative valued for its specific molecular structure, which is conducive to the synthesis of complex active pharmaceutical ingredients (APIs).[2]
The fundamental properties of the compound are summarized below. These values are critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 153259-31-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇Cl₂NO₂ | [1][3] |
| Molecular Weight | 266.16 g/mol | [1][3] |
| Appearance | Light yellow to off-white powder/solid | [2] |
| Melting Point | 113-115 °C | [2] |
| Boiling Point | ~360 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. | |
| Storage | Inert atmosphere, 2-8°C |
In pharmaceutical applications, this intermediate must adhere to stringent purity standards to ensure the safety and efficacy of the final drug product.
| Specification | Limit | Source(s) |
| Assay (Purity) | ≥99.0% | [2] |
| Single Impurity | ≤0.5% | [2] |
| Total Impurities | ≤0.5% | [2] |
| Loss on Drying | ≤0.5% | [2] |
| Residue on Ignition | ≤0.5% | [2] |
Spectroscopic and Analytical Data
While detailed spectral data for this specific intermediate is not widely published, its structure can be confirmed by standard analytical techniques. Researchers can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the methyl group, chloromethyl protons, methoxy group, the two sets of methylene protons in the propoxy chain, and the aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances for all 11 unique carbon atoms in the molecule, including the pyridine ring carbons, the chloromethyl carbon, and carbons of the methoxypropoxy side chain.
-
Mass Spectrometry (MS): The exact mass is 265.0636 Da.[3][4] The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₁H₁₆ClNO₂) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (pyridine ring), C-O-C (ether linkage), and C-Cl bonds would be expected.
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the chlorination of its corresponding alcohol precursor, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.
The compound is a crucial link in the multi-step synthesis of Rabeprazole. The following diagram illustrates the overall logical flow from a common starting material to the final API.
Caption: Logical workflow for Rabeprazole synthesis highlighting the role of the target intermediate.
This protocol is based on established synthetic methods for converting the precursor alcohol to the desired chloromethyl compound.[5]
Materials:
-
(4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous (sufficient volume)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Setup: Assemble the three-neck flask with a dropping funnel, a nitrogen inlet, and a stopper. Ensure the system is dry and purged with inert gas.
-
Dissolution: Dissolve (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol (e.g., 5.0 g, 23.7 mmol) in anhydrous dichloromethane (e.g., 40 ml) in the flask.[5]
-
Cooling: Cool the solution to 0°C using an ice bath while stirring.
-
Reagent Addition: Add thionyl chloride (e.g., 4.23 g, 35.6 mmol) dropwise to the cooled solution via the dropping funnel.[5] Maintain the internal temperature below 25°C throughout the addition.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. This yields the crude this compound.[5]
-
Salt Formation: The resulting oil or solid is the free base. To obtain the hydrochloride salt, it can be dissolved in a suitable solvent (e.g., acetone or ether) and treated with a solution of HCl (e.g., HCl in ether) until precipitation is complete. The resulting solid is then filtered and dried.
Role in Pharmaceutical Synthesis
The primary application of this compound is as a direct precursor in the synthesis of Rabeprazole.[2] The chloromethyl group is highly reactive and serves as an excellent electrophile for nucleophilic substitution by the thiol group of 2-mercaptobenzimidazole.
The following diagram details the key synthetic step where the title compound is utilized.
Caption: The key condensation reaction involving the title intermediate.
This condensation reaction forms the core thioether backbone of Rabeprazole, which is subsequently oxidized to the active sulfoxide form.
Safety and Handling
As a chlorinated organic compound and a reactive intermediate, proper safety precautions are mandatory.
Hazard Identification:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318/H319: Causes serious eye damage/irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H350: May cause cancer (suspected).[3]
Handling Recommendations:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
References
- 1. scbt.com [scbt.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride [lgcstandards.com]
- 5. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine synthesis pathway
An In-depth Technical Guide on the Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Introduction
This compound, often in its hydrochloride salt form (CAS No: 153259-31-5), is a critical chemical intermediate in the pharmaceutical industry.[1] Its primary application lies in its role as a cornerstone for the synthesis of Rabeprazole, a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] The precise molecular structure of this intermediate is essential for the key reactions involved in the production of Rabeprazole.[1]
Physically, the hydrochloride salt appears as a light yellow to off-white powder with a melting point of 113°C to 115°C.[1] Its stability and high purity, often exceeding 99.0%, are paramount for its use in the manufacturing of Active Pharmaceutical Ingredients (APIs).[1] This guide provides a detailed overview of a common synthesis pathway, experimental protocols, and quantitative data related to the production of this vital intermediate.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that typically begins with a substituted pyridine N-oxide. A common and illustrative route involves the initial substitution of a chloro group on the pyridine ring with the desired methoxypropoxy side chain, followed by a rearrangement and subsequent chlorination of the methyl group at the 2-position.
The key transformations in this pathway are:
-
Etherification : 4-chloro-2,3-dimethylpyridine 1-oxide is reacted with 3-methoxypropan-1-ol in the presence of a strong base to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.
-
Rearrangement : The N-oxide is then treated with acetic anhydride, which facilitates a rearrangement to form [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate.[3]
-
Hydrolysis : The acetate intermediate is hydrolyzed, typically using a base like sodium hydroxide in ethanol, to produce the alcohol intermediate, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.[3]
-
Chlorination : The final step involves the chlorination of the alcohol group using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride, to yield the target compound, this compound.[3][4][5]
This final product is often converted to its hydrochloride salt to improve stability for storage and handling.[6]
Data Presentation
The following table summarizes quantitative data reported for key steps in the synthesis process. The final chlorination step consistently demonstrates high yields.
| Reaction Step | Starting Material | Product | Yield | Purity | Reference |
| Hydrolysis of Acetate to Alcohol | 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine | 79% | - | [3] |
| Chlorination of Alcohol | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | 99.0% | - | [4] |
| Chlorination of Alcohol | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | 99% | - | [3] |
| Final Product Specification | - | 2-Chloromethyl-3-Methyl-4-(3-Methoxypropoxy)Pyridine HCl | - | ≥99.0% | [1] |
Experimental Protocols
A detailed experimental protocol for the final and critical chlorination step is provided below, based on procedures outlined in the literature.[3][4]
Objective: To synthesize 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine from 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.
Materials:
-
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (e.g., 70 g)
-
Thionyl chloride (SOCl₂) (e.g., 73.1 g, 0.61 mol)[3]
-
Dichloromethane (CH₂Cl₂) (e.g., 135 ml)[3]
-
Saturated sodium bicarbonate solution
Procedure:
-
The starting material, 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (70 g), is dissolved in dichloromethane (135 ml) in a suitable reaction vessel.[3]
-
Thionyl chloride (73.1 g) is added dropwise to the solution, ensuring the temperature is maintained at 0°C.[3] An alternative protocol suggests keeping the temperature below 25°C.[4]
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours.[3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.[4]
-
Upon completion, the solvent (dichloromethane) and excess thionyl chloride are removed by distillation under reduced pressure.[3][4]
-
The resulting residue is cooled to 5°C and carefully neutralized to a pH of approximately 7.5 with a saturated sodium bicarbonate solution.[3]
-
The aqueous mixture is then extracted with dichloromethane.[3]
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.[3]
-
The filtrate is concentrated under reduced pressure to yield the final product, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, as a brown oil.[3] This process has been reported to achieve a yield of 99%.[3][4]
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]
CAS number 153259-31-5 chemical structure
An In-depth Technical Guide to 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride (CAS: 153259-31-5)
This technical guide provides a comprehensive overview of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, a key chemical intermediate in the synthesis of the proton pump inhibitor, Rabeprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is a pyridine derivative that serves as a critical building block in the pharmaceutical industry.[1] Its chemical structure is characterized by a pyridine ring substituted with a chloromethyl group, a methyl group, and a methoxypropoxy side chain.
Chemical Structure:
Caption: Chemical structure of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₇Cl₂NO₂ | [2][3][4] |
| Molecular Weight | 266.16 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | 112-115 °C | [1] |
| Boiling Point | ~360 °C at 760 mmHg | [1] |
| Flash Point | 171.5 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [5] |
| Exact Mass | 265.0636342 g/mol | [3][4] |
| Topological Polar Surface Area | 31.4 Ų | [3][4] |
Synthesis Pathway
This compound is a pivotal intermediate in the multi-step synthesis of Rabeprazole. The general synthetic route involves the modification of a pyridine precursor, culminating in the formation of the title compound, which is then typically reacted with 2-mercaptobenzimidazole.[6]
A common synthetic approach starts from 2,3-dimethylpyridine, which undergoes a series of reactions including oxidation, nitration, and chlorination, followed by etherification and rearrangement to yield the desired product.[7]
Caption: Simplified synthetic pathway for Rabeprazole, highlighting the role of the title compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this intermediate are often proprietary. However, based on patent literature, a general procedure for the chlorination step can be outlined.
General Protocol for Chlorination
This protocol describes the conversion of the corresponding hydroxymethyl precursor to the final chlorinated product.
Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.
Materials:
-
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane
Procedure:
-
Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 25 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.[8]
-
The resulting crude product, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, can then be purified, for example, by recrystallization from an appropriate solvent system.
Safety and Handling
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318/H319: Causes serious eye damage/irritation.[3]
-
H335: May cause respiratory irritation.[3]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data
While specific spectra are not publicly available, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for the structural confirmation and purity assessment of this compound. Some sources indicate the availability of HPLC and LC-MS data for this compound.[9] A patent for a related synthesis provides some ¹H NMR data for the precursor, 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine hydrochloride, which may serve as a useful comparison: ¹H NMR in CDCl₃ δ(ppm); 1.97-2.01 (m, 2H), 2.01(s, 3H), 3.20 (s, 3H), 3.40(t,2H), 4.34-4.39 (t,2H), 4.87 (s, 2H), 7.29-7.39(d, 1H), 8.85 (d, 1H).[10]
This guide provides a foundational understanding of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. For further in-depth research and development, consulting primary literature and chemical supplier documentation is recommended.
References
- 1. innospk.com [innospk.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. 153259-31-5 | CAS DataBase [m.chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 8. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
- 9. 153259-31-5|2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride|BLD Pharm [bldpharm.com]
- 10. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
An In-depth Technical Guide to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Rabeprazole. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol. Furthermore, it elucidates the mechanism of action of Rabeprazole to provide a broader context for the significance of this intermediate in drug development.
Chemical Identity and Nomenclature
The compound of interest can exist as a free base or as a hydrochloride salt. The nomenclature and identifiers for both forms are crucial for accurate documentation and research.
IUPAC Name:
Synonyms and Identifiers:
| Identifier | Free Base | Hydrochloride Salt |
| CAS Number | 117977-20-5[1] | 153259-31-5[2] |
| Molecular Formula | C₁₁H₁₆ClNO₂[1] | C₁₁H₁₇Cl₂NO₂[2] |
| Common Synonyms | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin[3], Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-[1], Rabeprazole Impurity 43[3] | 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride[4], Rabeprazole Chloro Compound[4], Rabeprazole Impurity 35[4] |
Physicochemical Properties
A summary of the key physicochemical properties for both the free base and its hydrochloride salt is presented below. These parameters are essential for handling, formulation, and quality control.
| Property | Free Base | Hydrochloride Salt |
| Molecular Weight | 229.70 g/mol [1] | 266.16 g/mol [2][4][5] |
| Appearance | - | Light yellow to off-white powder[6] |
| Melting Point | - | 113-115 °C[4][7][8] |
| Boiling Point | 328.2±37.0 °C (Predicted)[3] | 360 °C at 760 mmHg[7][8] |
| Flash Point | - | 171.5 °C[7][8] |
| Storage Temperature | 2-8°C[3] | Inert atmosphere, 2-8°C[4] |
Synthesis Protocol
This compound is a key intermediate in the multi-step synthesis of Rabeprazole. A representative experimental protocol for its synthesis from 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine is described below.
Materials:
-
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
-
Dichloromethane
-
Thionyl chloride
Procedure:
-
Dissolve 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (e.g., 5.0 g, 23.7 mmol) in dichloromethane (e.g., 40 ml).[9]
-
Add thionyl chloride (e.g., 4.23 g, 35.6 mmol) dropwise to the solution, ensuring the temperature does not exceed 25°C.[9]
-
Stir the reaction mixture at room temperature.[9]
-
Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[9]
Logical Relationship of Synthesis
Caption: Synthesis workflow for this compound.
Role in Drug Development: The Rabeprazole Connection
This compound serves as a cornerstone in the synthesis of Rabeprazole, a proton pump inhibitor (PPI) used to treat acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[6] The subsequent reaction of this intermediate with 2-mercaptobenzimidazole is a key step in forming the core structure of Rabeprazole.
Mechanism of Action of Rabeprazole
Rabeprazole functions by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells of the stomach lining.[10] This enzyme is responsible for the final step in gastric acid secretion.[10]
Signaling Pathway of Gastric Acid Secretion and Inhibition by Rabeprazole
Caption: Rabeprazole inhibits the H+/K+ ATPase, blocking gastric acid secretion.
Upon administration, Rabeprazole, a prodrug, is absorbed and reaches the parietal cells. In the acidic environment of the secretory canaliculi of these cells, it undergoes an acid-catalyzed conversion to its active sulfenamide form.[10] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[9] This action effectively blocks the final step of acid secretion, leading to a profound and long-lasting reduction in gastric acidity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rabeprazole - Wikipedia [en.wikipedia.org]
- 10. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Physical and chemical properties of Rabeprazole chloro compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the primary chloro compound associated with Rabeprazole, a widely used proton pump inhibitor. The focus of this document is the key synthetic intermediate, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, a critical component in the manufacturing of Rabeprazole. Additionally, this guide will cover a significant chloro-containing impurity that can arise during synthesis.
Core Intermediate: 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride
This compound, commonly referred to as Rabeprazole chloride, is the cornerstone for the synthesis of the Rabeprazole molecule.[1] Its precise structure allows for the subsequent condensation with 2-mercaptobenzimidazole to form the core structure of the final active pharmaceutical ingredient.
Physical and Chemical Properties
The physical and chemical properties of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride are summarized in the table below. This data is essential for its proper handling, storage, and use in synthetic processes.
| Property | Value | References |
| IUPAC Name | 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine;hydrochloride | [2] |
| CAS Number | 153259-31-5 | [1][3] |
| Molecular Formula | C₁₁H₁₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 266.16 g/mol | [1][2] |
| Appearance | Light yellow to off-white powder | [1] |
| Melting Point | 113-115 °C | [1][3] |
| Boiling Point | ~360 °C at 760 mmHg | [1][4] |
| Flash Point | 171.5 °C | [1][4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
| Purity (Assay) | ≥99.0% | [1] |
| Storage | Store in a cool, dry, ventilated environment. Inert atmosphere, 2-8°C. | [1][3] |
Synthesis and Logic
The synthesis of Rabeprazole chloride is a multi-step process that starts from simpler pyridine derivatives. The general pathway involves the formation of a pyridine N-oxide, followed by functional group manipulations to introduce the methoxypropoxy and chloromethyl groups.
Caption: Synthetic pathway for Rabeprazole Chloro Compound.
Experimental Protocols
Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride from its Hydroxymethyl Precursor [5][6][7]
-
Materials:
-
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.5 - 2.5 equivalents)
-
Dichloromethane or Toluene as solvent
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Suspend or dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in the chosen solvent (e.g., toluene or dichloromethane) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture to a low temperature, typically 0-10 °C, using an ice bath.
-
Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 25 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 1 to 2 hours.
-
Monitor the reaction for completion using an appropriate method, such as Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure (vacuum).
-
The resulting residue can be neutralized with a saturated sodium bicarbonate solution to a pH of approximately 7.5 and then extracted with a solvent like dichloromethane.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, which can be further purified if necessary.
-
Note on Characterization: While detailed protocols for synthesis are available, specific spectral data such as ¹H NMR, ¹³C NMR, and IR for 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride were not explicitly found in the reviewed literature. Characterization is typically performed using standard techniques like HPLC for purity assessment and Mass Spectrometry for molecular weight confirmation.[8]
Key Chloro-Containing Impurity: 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole
During the synthesis of Rabeprazole, impurities can form. One of the notable process-related impurities is the chloro analogue of Rabeprazole.[9][10] This impurity arises when the starting material, 4-chloro-2,3-dimethylpyridine-N-oxide, is carried through the synthetic pathway without being fully converted.[9]
Physical and Chemical Properties
| Property | Value | References |
| IUPAC Name | 2-[[(4-chloro-3-methyl-pyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole | [11] |
| Synonyms | Rabeprazole Chloro Impurity, Rabeprazole Related Compound F, 4-Desmethoxypropoxyl-4-chloro Rabeprazole | [8][12][13] |
| CAS Number | 168167-42-8 | [12][13] |
| Molecular Formula | C₁₄H₁₂ClN₃OS | [11][12] |
| Molecular Weight | 305.78 g/mol | [11][12] |
| Appearance | Solid | [12] |
| Storage | Store at < -15°C in a dry, well-sealed container. | [12] |
Formation and Relationship to Core Intermediate
The formation of this chloro impurity is directly linked to the main synthetic pathway of Rabeprazole. It represents a side reaction where the chloro group on the pyridine ring is not displaced by the methoxypropoxy group.
Caption: Relationship between the main synthesis and impurity formation.
Experimental Protocols
Synthesis of Rabeprazole Chloro Impurity [8]
This synthesis is a two-step process starting from 4-chloro-2-(chloromethyl)-3-methylpyridine.
-
Step 1: Synthesis of the Sulfide Precursor
-
Materials:
-
1H-benzo[d]imidazole-2-thiol
-
Sodium hydroxide (NaOH)
-
4-chloro-2-(chloromethyl)-3-methylpyridine
-
Water
-
-
Procedure:
-
In a round bottom flask, prepare a solution of 1H-benzo[d]imidazole-2-thiol and NaOH in water.
-
Add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine in water to the flask at room temperature over a period of 30 minutes.
-
Continue stirring for an additional hour at the same temperature.
-
A solid will precipitate. Filter the solid and dry it under a vacuum to obtain 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.
-
-
-
Step 2: Oxidation to the Sulfinyl Impurity
-
Materials:
-
The sulfide precursor from Step 1
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane
-
50% NaOH solution
-
Acetic acid
-
Ether
-
-
Procedure:
-
Dissolve the sulfide precursor in dichloromethane.
-
Add a solution of m-CPBA in dichloromethane to the mixture at a temperature of 10-15 °C over 20 minutes.
-
After stirring for 20 minutes, add a 50% NaOH solution.
-
Adjust the pH of the reaction mass to 8.0-8.5 with acetic acid.
-
Extract the product with dichloromethane.
-
Evaporate the solvent.
-
Treat the crude product with ether at 10 °C to precipitate a solid.
-
Filter and dry the solid to obtain the Rabeprazole Chloro Impurity.
-
-
Conclusion
A thorough understanding of the physical and chemical properties of the Rabeprazole chloro compound, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, is paramount for the efficient and controlled synthesis of Rabeprazole. Likewise, knowledge of the formation and synthesis of potential chloro-containing impurities is crucial for the development of robust analytical methods and for ensuring the purity and safety of the final drug product. This guide provides foundational data and methodologies to support researchers and professionals in the field of drug development and manufacturing.
References
- 1. innospk.com [innospk.com]
- 2. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 153259-31-5 | CAS DataBase [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 6. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 168167-42-8 | IC21226 [biosynth.com]
- 13. store.usp.org [store.usp.org]
The Pivotal Role of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in Rabeprazole Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis and application of the key intermediate, 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, in the manufacturing of the proton pump inhibitor, Rabeprazole. This document outlines the various synthetic pathways, presents quantitative data from key experimental protocols, and offers detailed methodologies for the crucial steps involved in the synthesis of Rabeprazole's core structure.
Introduction: The Significance of the Pyridine Intermediate
Rabeprazole, a substituted benzimidazole, functions by inhibiting the gastric H+/K+ ATPase (proton pump), thereby reducing gastric acid secretion. Its synthesis is a multi-step process, with the condensation of a substituted pyridine derivative and 2-mercaptobenzimidazole being a critical step. This compound, often used as its hydrochloride salt for improved stability, serves as the electrophilic pyridine component in this key reaction. The efficiency of its synthesis and subsequent condensation directly impacts the overall yield and purity of the final Rabeprazole active pharmaceutical ingredient (API).
Synthetic Pathways and Core Reactions
The synthesis of Rabeprazole via the 2-(chloromethyl)pyridine intermediate can be broadly divided into two main stages:
-
Stage 1: Synthesis of this compound Hydrochloride. This stage involves the construction of the substituted pyridine ring.
-
Stage 2: Condensation with 2-Mercaptobenzimidazole and Subsequent Oxidation. This stage forms the thioether linkage and is followed by oxidation to the final sulfoxide (Rabeprazole).
A common synthetic route is illustrated below:
An alternative, shorter route involves the direct chlorination of the 2-methyl group of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.
Quantitative Data from Synthetic Protocols
The following tables summarize quantitative data from various published experimental protocols for the key steps in Rabeprazole synthesis.
Table 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | 3-Methoxypropan-1-ol, K2CO3 | DMF | 120-125 | - | 93 | 99.3 (HPLC) | [1] |
| 4-Chloro-2,3-dimethylpyridine-N-oxide | 3-Methoxypropan-1-ol, NaH | DMSO | 60-70 | 4-5 | - | - | [2] |
Table 2: Synthesis of this compound and its Hydrochloride Salt
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | N-chlorophthalimide, Dibenzoyl peroxide, Tri-n-butylamine | DMF | 25-30 | 3 | 86 (two steps) | 99.5 (HPLC) | [1] |
| 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl chloride | Dichloromethane | <25 | - | 99 | - | [3] |
| 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine HCl | Thionyl chloride | Toluene | 5-10 | 1 | - | - | [2] |
Table 3: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole (Rabeprazole Thioether)
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide, 2-Mercaptobenzimidazole | Sodium hydroxide | Methanol | 40-50 | 1 | 97 | 99.3 (HPLC) | [1] |
| This compound, 2-Mercaptobenzimidazole | Sodium hydroxide | Ethanol | 55 | 2 | 67.8 | - | [4] |
| 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol | Triphenylphosphine, Diethyl azodicarboxylate | Tetrahydrofuran | 0 | 5-10 | 80 | - | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide
This protocol is adapted from patent CN103664886A[1].
Workflow:
Procedure:
-
In a suitable reaction vessel, combine 2,3-Dimethyl-4-nitropyridine-N-oxide, 3-methoxypropan-1-ol, and potassium carbonate in dimethylformamide (DMF).
-
Heat the reaction mixture to 120-125 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 40-50 °C.
-
Filter the mixture to remove solid inorganic salts.
-
Wash the collected solid with DMF.
-
Combine the filtrates to obtain a solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.
Protocol 2: Synthesis of this compound-N-oxide
This protocol is a continuation from Protocol 1, as described in patent CN103664886A[1].
Procedure:
-
To the DMF solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide from the previous step, add a radical initiator (e.g., dibenzoyl peroxide), N-chlorophthalimide, and a regioselective catalyst (e.g., tri-n-butylamine).
-
Maintain the reaction temperature at 25-30 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with toluene.
-
Wash the combined organic layers with water and then with a saturated salt solution.
-
Concentrate the organic phase under reduced pressure at 40-50 °C to yield 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide as a yellow oil.
Protocol 3: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole
This protocol is adapted from patent CN103664886A[1].
Procedure:
-
Dissolve 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide in methanol.
-
Add 2-mercaptobenzimidazole and sodium hydroxide to the solution.
-
Heat the mixture at 40-50 °C for 1 hour.
-
Add water to the reaction mixture and concentrate under reduced pressure to remove methanol.
-
Add more water to the residue and cool to 20-25 °C.
-
Filter the resulting solid, wash with water, and dry to obtain the product.
Conclusion
The synthesis of this compound is a critical step in the industrial production of Rabeprazole. The choice of synthetic route and the optimization of reaction conditions for its formation and subsequent condensation with 2-mercaptobenzimidazole are paramount for achieving high yields and purity of the final API. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of pharmaceutical development, providing a solid foundation for further process optimization and scale-up.
References
- 1. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 2. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, a key intermediate in the manufacture of the proton pump inhibitor Rabeprazole. This document details the starting materials, experimental protocols, and quantitative data associated with the most common manufacturing processes.
Introduction
This compound hydrochloride is a critical building block in the synthesis of Rabeprazole. The efficiency of its synthesis has a direct impact on the overall cost and purity of the final active pharmaceutical ingredient (API). This guide explores three principal synthetic pathways, each originating from a different commercially available starting material.
Synthesis Route I: Starting from 2,3-Lutidine
This route is a multi-step synthesis that begins with the readily available 2,3-lutidine. The overall process involves oxidation, nitration, chlorination, etherification, rearrangement, hydrolysis, and a final chlorination step.
Overall Synthesis Pathway from 2,3-Lutidine
A [label="2,3-Lutidine"]; B [label="2,3-Dimethylpyridine-N-oxide"]; C [label="2,3-Dimethyl-4-nitropyridine-N-oxide"]; D [label="4-Chloro-2,3-dimethylpyridine-N-oxide"]; E [label="4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide"]; F [label="[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol"]; G [label="this compound"];
A -> B [label="Oxidation"]; B -> C [label="Nitration"]; C -> D [label="Chlorination"]; D -> E [label="Etherification"]; E -> F [label="Rearrangement & Hydrolysis"]; F -> G [label="Chlorination"]; }
Caption: Synthesis of this compound from 2,3-Lutidine.Experimental Protocols
Step 1: Oxidation of 2,3-Lutidine to 2,3-Dimethylpyridine-N-oxide
-
Procedure: To a solution of 2,3-lutidine in dichloromethane, add 5 mol% of RuCl₃·3H₂O and stir at room temperature. Bubble oxygen into the reaction mixture for 8 hours. After completion, the catalyst is filtered, and the filtrate is concentrated under vacuum to yield 2,3-dimethylpyridine-N-oxide.[1]
Step 2: Nitration of 2,3-Dimethylpyridine-N-oxide
-
Procedure: Dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid. Cool the mixture to between -10°C and 20°C. Dropwise, add a sulfuric acid solution of potassium nitrate. After the addition, the reaction is heated to 80°C to 120°C. Upon completion, the mixture is cooled, and water is added to precipitate the product. The product is then extracted with dichloromethane.[2][3]
Step 3: Chlorination to 4-Chloro-2,3-dimethylpyridine-N-oxide
-
Procedure: A suspension of 4-nitro-2,3-dimethylpyridine N-oxide and NaCl in acetonitrile is treated with aqueous HCl and a phase transfer catalyst (benzyltributylammonium chloride). The mixture is heated under reflux for 12 hours. The pH is then adjusted to 9 with 20% NaOH, and the product is extracted with dichloromethane.[4][5]
Subsequent steps follow the protocols outlined in the synthesis from 4-Chloro-2,3-dimethylpyridine 1-oxide (Section 4).
Synthesis Route II: Starting from 2,3-Dimethyl-4-nitropyridine-N-oxide
This pathway begins with the nitrated pyridine derivative, bypassing the initial oxidation and nitration of 2,3-lutidine.
Overall Synthesis Pathway from 2,3-Dimethyl-4-nitropyridine-N-oxide
A [label="2,3-Dimethyl-4-nitropyridine-N-oxide"]; B [label="4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide"]; C [label="2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide"]; D [label="this compound"];
A -> B [label="Etherification"]; B -> C [label="Chloromethylation"]; C -> D [label="Reduction"]; }
Caption: Synthesis from 2,3-Dimethyl-4-nitropyridine-N-oxide.Experimental Protocols
Step 1: Etherification to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide
-
Procedure: In a reaction flask, 2,3-Dimethyl-4-nitropyridine-N-oxide is mixed with DMF, 3-methoxy-1-propanol, and anhydrous potassium carbonate. The mixture is heated to 120-125°C and stirred for 4 hours. After cooling, the solid is filtered off, and the filtrate containing the product is used in the next step.[6]
Step 2: One-pot Chloromethylation
-
Procedure: To the solution from the previous step, a radical initiator (e.g., dibenzoyl peroxide), N-chlorosuccinimide, and a regioselective catalyst (e.g., tri-n-butylamine) are added. The reaction is maintained at 25-30°C for 3 hours. The product, 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide, is then extracted with toluene.[6] A patent describes a total yield of 77.58% for the synthesis of a downstream intermediate using this method.[6]
Synthesis Route III: Starting from 4-Chloro-2,3-dimethylpyridine 1-oxide
This is a widely used and efficient route to the target molecule.
Overall Synthesis Pathway from 4-Chloro-2,3-dimethylpyridine 1-oxide
A [label="4-Chloro-2,3-dimethylpyridine 1-oxide"]; B [label="4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide"]; C [label="[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate"]; D [label="[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol"]; E [label="this compound"];
A -> B [label="Etherification\n(3-methoxypropan-1-ol, NaH)"]; B -> C [label="Rearrangement\n(Acetic Anhydride)"]; C -> D [label="Hydrolysis\n(NaOH)"]; D -> E [label="Chlorination\n(Thionyl Chloride)"]; }
Caption: Synthesis from 4-Chloro-2,3-dimethylpyridine 1-oxide.Experimental Protocols
Step 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide
-
Procedure: 3-methoxy-1-propanol is dissolved in dimethyl sulfoxide. Potassium hydroxide flakes are added, and the mixture is heated to 50-55°C for 1 hour. After cooling, 4-chloro-2,3-dimethylpyridine N-oxide is added, and the temperature is raised to 75-80°C for 3 hours.
Step 2: Rearrangement to [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate
-
Procedure: 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide is treated with acetic anhydride and heated.
Step 3: Hydrolysis to [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol
-
Procedure: The acetate intermediate is hydrolyzed using an aqueous base such as sodium hydroxide.
Step 4: Chlorination to this compound
-
Procedure: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g, 23.7 mmol) is dissolved in dichloromethane (40 ml). Thionyl chloride (4.23 g, 35.6 mmol) is added dropwise, keeping the temperature below 25°C. The reaction is stirred at room temperature until the starting material disappears (monitored by TLC). The solvent is then removed under reduced pressure to yield the final product.[7]
Quantitative Data Summary
The following tables summarize the reported yields and purities for the key steps in the synthesis of this compound.
| Starting Material | Intermediate | Reagents | Yield (%) | Purity (%) | Reference(s) |
| 2,3-Lutidine | 2,3-Dimethylpyridine-N-oxide | RuCl₃·3H₂O, O₂ | 93 | - | [1] |
| 2,3-Dimethylpyridine-N-oxide | 2,3-Dimethyl-4-nitropyridine-N-oxide | KNO₃, H₂SO₄ | 92.9 | 99 | [3] |
| 4-Nitro-2,3-dimethylpyridine N-oxide | 4-Chloro-2,3-dimethylpyridine 1-oxide | NaCl, HCl, Benzyltributylammonium chloride | 98.5 | - | [4][5] |
| 4-Chloro-2,3-dimethylpyridine 1-oxide | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | 3-methoxypropan-1-ol, KOH, DMSO | - | - | |
| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | This compound | Thionyl chloride, Dichloromethane | 99.0 | - | [7] |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 3-methoxy-1-propanol, K₂CO₃, DMF | 93 | 99.3 | [6] |
| 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide | Dibenzoyl peroxide, N-chlorosuccinimide, tri-n-butylamine | 82.6 (two steps) | 99.2 | [6] |
Conclusion
The synthesis of this compound can be achieved through several viable routes, with the choice of starting material often dictated by cost and availability. The route starting from 4-chloro-2,3-dimethylpyridine 1-oxide is well-documented and offers high yields in the final chlorination step. The one-pot chloromethylation from the corresponding N-oxide presents an efficient alternative, potentially reducing the number of unit operations. Researchers and process chemists should consider the overall efficiency, cost, and environmental impact of each route when selecting a synthetic strategy for large-scale production.
References
- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-2,3-dimethylpyridine 1-oxide | 59886-90-7 [chemicalbook.com]
- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 7. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
The Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthetic routes for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine and its hydrochloride salt, a key intermediate in the manufacturing of the proton pump inhibitor Rabeprazole.[1][2][3] This document outlines the prevalent synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data to facilitate comparative analysis.
Introduction
This compound, and its more stable hydrochloride salt, are crucial building blocks in the synthesis of Rabeprazole.[2][3] The efficiency and purity of this intermediate directly impact the overall yield and quality of the final active pharmaceutical ingredient. This guide explores the common synthetic pathways, primarily focusing on the chlorination of the corresponding alcohol precursor and multi-step syntheses originating from 2,3-dimethylpyridine.
Synthetic Pathways
The synthesis of this compound predominantly follows two main strategies:
-
Direct Chlorination of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine: This is the most direct and widely reported method, involving the conversion of the hydroxyl group to a chloro group using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[4][5][6]
-
Multi-step Synthesis from 2,3-Dimethylpyridine: This approach involves a series of reactions starting from 2,3-dimethylpyridine, including N-oxidation, rearrangement, and subsequent chlorination to arrive at the target molecule.
The following diagram illustrates a common synthetic pathway starting from the hydroxymethyl precursor.
Caption: Chlorination of the hydroxymethyl precursor.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various reported synthetic methods.
Table 1: Synthesis of this compound via Chlorination
| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl Chloride | Dichloromethane | Room Temperature | 99.0 | Not Reported | [4] |
| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl Chloride | Dichloromethane | 0°C to Room Temp. | 99.0 | Not Reported | [6] |
| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl Chloride | Ethyl Acetate | 0-5°C to 20-30°C | Not Reported | Not Reported | [5] |
| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | p-Toluene sulfonyl chloride / Triethylamine | Dichloromethane | 40°C | Not Reported | Not Reported | [1] |
Table 2: Multi-step Synthesis Overview
| Starting Material | Key Steps | Overall Yield (%) | Reference |
| 2,3-Dimethylpyridine | N-oxidation, Etherification, Acetic Anhydride Rearrangement, Hydrolysis, Chlorination | 7-8 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic steps.
Protocol 1: Chlorination using Thionyl Chloride in Dichloromethane[4][6]
-
Dissolution: Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (e.g., 5.0 g, 23.7 mmol) in dichloromethane (40 ml).
-
Addition of Chlorinating Agent: Add thionyl chloride (e.g., 4.23 g, 35.6 mmol) dropwise to the solution, ensuring the temperature does not exceed 25°C. Some protocols specify cooling to 0°C before addition.[6]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the disappearance of the starting material is confirmed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain this compound. Some procedures include a neutralization step with a saturated sodium bicarbonate solution and extraction with dichloromethane.[6]
Protocol 2: Chlorination using Thionyl Chloride in Ethyl Acetate to form the Hydrochloride Salt[5]
-
Suspension: Suspend 3-methyl-2-hydroxymethyl-4-(3-methoxypropoxy)pyridine in ethyl acetate.
-
Addition of Chlorinating Agent: Cool the mixture to 0-5°C and add thionyl chloride dropwise.
-
Reaction: After the addition is complete, raise the temperature to 20-30°C and continue the reaction.
-
Isolation: A large amount of solid will precipitate. Filter the solid, wash, and dry to obtain 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.
Protocol 3: Multi-step Synthesis from 4-chloro-2,3-dimethylpyridine 1-oxide[7]
This synthesis involves multiple stages, a summary of which is provided below.
Caption: Multi-step synthesis pathway.
-
Etherification: 4-chloro-2,3-dimethylpyridine 1-oxide is treated with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.
-
Rearrangement: The resulting N-oxide is treated with acetic anhydride to give [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate.
-
Hydrolysis: The acetate intermediate is hydrolyzed to form [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.
-
Chlorination: The final step involves the chlorination of the alcohol with thionyl chloride to produce the target molecule.
Conclusion
The synthesis of this compound is a well-documented process crucial for the production of Rabeprazole. The most efficient and high-yielding method appears to be the direct chlorination of the corresponding hydroxymethyl precursor using thionyl chloride. While multi-step syntheses from simpler starting materials are available, they often result in lower overall yields. The choice of solvent and reaction conditions for the chlorination step can influence the final product, with some methods directly yielding the more stable hydrochloride salt. This guide provides researchers and drug development professionals with a solid foundation for selecting and optimizing the synthesis of this key pharmaceutical intermediate.
References
- 1. asianjpr.com [asianjpr.com]
- 2. Preparation method of rabeprazole chloride and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. innospk.com [innospk.com]
- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
- 5. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Molecular weight and formula of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (HCl), a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole. This document details the compound's chemical properties, provides an experimental protocol for its synthesis, and outlines its role in the manufacturing of Rabeprazole. The information is intended to support researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound HCl is a pyridine derivative that serves as a critical building block in the pharmaceutical industry. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 153259-31-5 |
| Molecular Formula | C₁₁H₁₇Cl₂NO₂ |
| Molecular Weight | 266.16 g/mol [1] |
| Synonyms | Rabeprazole Chloro Compound, Rabeprazole Impurity 35 HCl |
| Appearance | White to off-white solid |
| Melting Point | 113-115 °C |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Storage | 2-8°C in an inert atmosphere |
Role in Rabeprazole Synthesis
This compound HCl is a pivotal intermediate in the multi-step synthesis of Rabeprazole, a widely used medication for treating acid-related gastrointestinal conditions. The synthesis of Rabeprazole involves the condensation of this chlorinated pyridine intermediate with 2-mercaptobenzimidazole. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the formation of the thioether linkage that is central to the Rabeprazole molecule.
The general synthesis workflow for Rabeprazole, highlighting the role of the title compound, is illustrated in the diagram below.
References
Spectroscopic and Synthetic Overview of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, a crucial intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a predictive summary of its spectroscopic characteristics based on its chemical structure, alongside generalized experimental protocols.
Physicochemical Properties
Basic identifying and physical properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 117977-20-5 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.70 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Predicted Spectroscopic Data
The following tables outline the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its molecular structure and typical chemical shifts and vibrational frequencies for similar functional groups.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-6 (Pyridine ring) |
| ~6.8 | d | 1H | H-5 (Pyridine ring) |
| ~4.7 | s | 2H | -CH₂Cl |
| ~4.1 | t | 2H | -OCH₂- (propoxy) |
| ~3.5 | t | 2H | -CH₂O- (methoxy) |
| ~3.3 | s | 3H | -OCH₃ |
| ~2.2 | s | 3H | -CH₃ (pyridine ring) |
| ~2.1 | p | 2H | -CH₂- (central propoxy) |
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-4 (Pyridine ring) |
| ~155 | C-2 (Pyridine ring) |
| ~148 | C-6 (Pyridine ring) |
| ~122 | C-3 (Pyridine ring) |
| ~107 | C-5 (Pyridine ring) |
| ~68 | -OCH₂- (propoxy) |
| ~59 | -OCH₃ |
| ~45 | -CH₂Cl |
| ~29 | -CH₂- (central propoxy) |
| ~12 | -CH₃ (pyridine ring) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1500 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250 | Strong | C-O-C stretch (ether) |
| 750-650 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 229/231 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |
| 194 | [M - Cl]⁺ |
| 142 | [M - OCH₂CH₂CH₂OCH₃]⁺ |
Experimental Protocols
While specific experimental procedures for this compound are not widely published, the following provides a generalized protocol for acquiring NMR data, which can be adapted by researchers.
General Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Synthetic Workflow
The synthesis of this compound typically involves the chlorination of the corresponding hydroxymethyl precursor. A logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for the preparation of the title compound.
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound relies on the correlation of data from different spectroscopic techniques. The logical flow of this analysis is outlined below.
Caption: Interrelation of spectroscopic techniques for structural analysis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Rabeprazole from 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. This document provides detailed application notes and protocols for the synthesis of Rabeprazole, commencing from the key intermediate, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. The synthesis involves a two-step process: a condensation reaction to form the thioether intermediate, followed by an oxidation to yield Rabeprazole. These protocols are intended for research and development purposes and should be performed by qualified personnel in a laboratory setting.
Chemical Synthesis Workflow
The synthesis of Rabeprazole from this compound proceeds through two primary chemical transformations:
-
Condensation: this compound hydrochloride is reacted with 2-mercaptobenzimidazole in the presence of a base to form 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole, also known as Rabeprazole sulfide.
-
Oxidation: The resulting Rabeprazole sulfide is then oxidized to form Rabeprazole.
Caption: Synthetic workflow for Rabeprazole.
Quantitative Data Summary
The following tables summarize quantitative data for the key steps in the synthesis of Rabeprazole, based on various reported laboratory-scale preparations.
Table 1: Condensation of this compound with 2-Mercaptobenzimidazole
| Parameter | Value | Notes |
| Starting Materials | ||
| This compound HCl | 1.0 equivalent | |
| 2-Mercaptobenzimidazole | 1.0 - 1.2 equivalents | |
| Base | Sodium Hydroxide or Sodium Carbonate | 2.0 - 3.0 equivalents |
| Solvent | Isopropanol, Ethanol, or Methanol | |
| Reaction Conditions | ||
| Temperature | 45 - 55°C | |
| Reaction Time | 2 - 4 hours | Monitored by TLC or HPLC |
| Outcome | ||
| Yield of Rabeprazole Sulfide | 85 - 95% | [1] |
| Purity (HPLC) | >98% | [2] |
Table 2: Oxidation of Rabeprazole Sulfide to Rabeprazole
| Parameter | Value | Notes |
| Starting Material | ||
| Rabeprazole Sulfide | 1.0 equivalent | |
| Reagents | ||
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) or Sodium Hypochlorite | 1.0 - 1.3 equivalents |
| Base (if using NaOCl) | Sodium Hydroxide | |
| Solvent | Dichloromethane, Methanol, or a mixture | |
| Reaction Conditions | ||
| Temperature | -15 to 5°C | Critical for selectivity and minimizing over-oxidation |
| Reaction Time | 1 - 3 hours | Monitored by TLC or HPLC |
| Outcome | ||
| Yield of Rabeprazole | 75 - 90% | Yield can be affected by the choice of oxidizing agent and purification method. |
| Purity (HPLC) | >99.5% | After purification by crystallization.[3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Rabeprazole.
Protocol 1: Synthesis of Rabeprazole Sulfide
This protocol details the condensation reaction to form the thioether intermediate.
Materials:
-
This compound hydrochloride
-
2-Mercaptobenzimidazole
-
Sodium Carbonate (Na₂CO₃)
-
Isopropanol (IPA)
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
To a round-bottom flask, add isopropanol (10 volumes relative to the starting pyridine).
-
Add 2-mercaptobenzimidazole (1.0 equivalent) and sodium carbonate (2.5 equivalents) to the solvent.
-
Stir the mixture and then add this compound hydrochloride (1.0 equivalent) at room temperature (25-30°C).
-
Heat the reaction mixture to 50-55°C and maintain this temperature while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, distill off the isopropanol under reduced pressure.
-
To the resulting residue, add deionized water and stir to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash thoroughly with deionized water.
-
Dry the collected solid under vacuum at 50-55°C until a constant weight is achieved (Loss on Drying, LOD < 0.5%).[3]
Protocol 2: Synthesis of Rabeprazole
This protocol describes the oxidation of Rabeprazole sulfide to Rabeprazole.
Materials:
-
Rabeprazole sulfide
-
Isopropanol (IPA)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Sodium Hypochlorite (NaOCl) solution (e.g., 6-12%)
-
Sodium Thiosulfate solution
-
Acetic Acid
-
Ethyl Acetate
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer and temperature control
-
Addition funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a jacketed reaction vessel, charge isopropanol (3 volumes relative to Rabeprazole sulfide) and Rabeprazole sulfide (1.0 equivalent) at room temperature (25-30°C).
-
Add a solution of sodium hydroxide (2.0 equivalents).
-
Cool the reaction mixture to 0-5°C.
-
Slowly add a solution of sodium hypochlorite (>1.3 equivalents) to the reaction mixture, maintaining the temperature between 0-5°C.
-
Monitor the reaction by HPLC. Once the reaction is complete, add an aqueous solution of sodium thiosulfate to quench any excess oxidant.
-
Adjust the pH of the reaction mixture to 8.0-8.5 using acetic acid.
-
The crude Rabeprazole will precipitate. Filter the solid and wash with deionized water.
-
For purification, the crude product can be taken up in ethyl acetate and treated with a small amount of an amine base like diethylamine at 50-55°C to dissolve it.[3]
-
Cool the solution to 0-5°C to induce crystallization of pure Rabeprazole.
-
Filter the purified product, wash with cold ethyl acetate, and dry under vacuum at 45-50°C.[3]
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Oxidizing agents such as m-CPBA and sodium hypochlorite are reactive and should be handled with caution.
-
Chlorinated solvents should be handled with care due to their potential health hazards.
Conclusion
The synthesis of Rabeprazole from this compound is a well-established process that can be performed with high yield and purity. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of this important active pharmaceutical ingredient. Careful control of reaction parameters, particularly temperature during the oxidation step, is crucial for achieving the desired product quality. Researchers are encouraged to adapt and optimize these methods for their specific needs and scale of operation.
References
Reaction of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole
Application Notes and Protocols: Synthesis and Application of a Key Rabeprazole Intermediate
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole. This condensation reaction is a critical step in the synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2][3] These notes are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Rabeprazole is a member of the benzimidazole class of compounds that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[2][4] The synthesis of Rabeprazole typically involves the condensation of a substituted pyridine derivative, this compound (or its hydrochloride salt), with 2-mercaptobenzimidazole to form the thioether intermediate, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (often referred to as rabeprazole sulfide).[5][6][7] This intermediate is then oxidized to the active sulfoxide form, Rabeprazole.[8][9] This document outlines the synthetic protocol for this key condensation step, subsequent oxidation, and provides relevant data and visualizations.
Reaction Scheme
The overall synthesis of Rabeprazole from the specified reactants proceeds in two main steps:
-
Condensation: Formation of the thioether linkage.
-
Oxidation: Conversion of the thioether to the sulfoxide.
Caption: General reaction scheme for the synthesis of Rabeprazole.
Experimental Protocols
Protocol 1: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide)
This protocol describes the condensation reaction to form the thioether intermediate.
Materials:
-
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride[10][11]
-
2-Mercaptobenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol or a mixture of water and a water-miscible solvent (e.g., acetone)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole in ethanol (or the chosen solvent system).
-
Add a solution of sodium hydroxide to the flask while stirring.
-
To this mixture, add 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride portion-wise at room temperature.[12]
-
The reaction mixture can be stirred at a temperature ranging from 15°C to 60°C.[5] One patent suggests stirring at 50°C for 3 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be distilled off to obtain a residue.[5]
-
The crude product can be isolated by filtration if it precipitates from the reaction mixture.[5]
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like acetone.[5][9]
Protocol 2: Synthesis of Rabeprazole from Rabeprazole Sulfide
This protocol details the oxidation of the thioether intermediate to the final sulfoxide product.
Materials:
-
Rabeprazole Sulfide (from Protocol 3.1)
-
meta-Chloroperbenzoic acid (m-CPBA)[8] or another suitable oxidizing agent (e.g., sodium hypochlorite)
-
Sodium hydroxide solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve the rabeprazole sulfide intermediate in dichloromethane in a round-bottom flask and cool the solution (e.g., to 5-10°C).[9]
-
In a separate container, prepare a solution of m-CPBA in dichloromethane.
-
Slowly add the m-CPBA solution to the cooled rabeprazole sulfide solution using a dropping funnel, maintaining the temperature between 5-10°C.[9]
-
Stir the reaction mixture at this temperature for a specified time (e.g., 2 hours).[9]
-
After the reaction is complete, add a sodium hydroxide solution to quench the excess m-CPBA and adjust the pH.[9]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[9]
-
Evaporate the solvent under reduced pressure to obtain crude Rabeprazole.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetone.[9]
Caption: A generalized experimental workflow for the synthesis of Rabeprazole.
Data Presentation
The following tables summarize key quantitative data for Rabeprazole and its sulfide intermediate.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Reported Yield |
| Rabeprazole | C18H21N3O3S | 359.44 | White solid | ~75% (oxidation step)[13] |
| Rabeprazole Sulfide | C18H21N3O2S | 343.44 | - | High yield |
Table 2: Spectroscopic Data for Rabeprazole
| Spectroscopy | Characteristic Peaks/Signals |
| IR (KBr, cm-1) | 3382, 2927, 1583, 1462, 1384, 1298, 1269, 1190, 1157, 1093, 1018, 745[14] |
| ¹H NMR (DMSO-d6, ppm) | δ 8.26-8.24 (d, 1H), 7.48-7.44 (m, 2H), 6.92-6.87 (m, 3H), 4.70-4.66 (d, 1H), 4.45-4.41 (d, 1H), 4.09-4.05 (t, 2H), 3.48-3.44 (t, 2H), 3.23 (s, 3H), 2.14 (s, 3H), 1.99-1.93 (q, 2H)[14] |
| ¹³C NMR (DMSO-d6, ppm) | 162.67, 154.68, 150.35, 147.69, 121.40, 119.79, 117.38, 110.49, 106.27, 68.31, 65.09, 57.95, 36.25, 28.68, 10.36[14] |
| Mass Spec (ESI)+ve | m/z 360 (M+H)+[14] |
Application: Mechanism of Action of Rabeprazole
Rabeprazole is an irreversible proton pump inhibitor.[2] After absorption, it is activated in the acidic environment of the parietal cell's secretory canaliculus to a reactive sulfenamide intermediate. This activated form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), thereby inactivating it and inhibiting gastric acid secretion.[2]
Caption: Simplified signaling pathway of Rabeprazole's mechanism of action.
Conclusion
The reaction between this compound and 2-mercaptobenzimidazole is a robust and efficient method for synthesizing a key precursor to the proton pump inhibitor, Rabeprazole. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis and application of this important pharmaceutical compound. Further optimization of reaction conditions may lead to improved yields and purity, contributing to more cost-effective large-scale production.[1][3]
References
- 1. asianjpr.com [asianjpr.com]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US8071781B2 - Process for preparing rabeprazole sodium - Google Patents [patents.google.com]
- 5. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 6. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]
- 7. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparation method of rabeprazole and sodium salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | 153259-31-5 [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: RABEPRAZOLE SPECTRAL DATA [orgspectroscopyint.blogspot.com]
Application Notes and Protocols for the Condensation of 2-Chloromethylpyridine Derivatives in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloromethylpyridine derivatives are versatile reagents in organic synthesis, primarily utilized for the introduction of a pyridylmethyl group onto various nucleophiles. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. The high reactivity of the chloromethyl group, attributed to the electron-withdrawing nature of the pyridine ring, facilitates nucleophilic substitution reactions. This document provides detailed application notes and standardized protocols for performing condensation reactions with 2-chloromethylpyridine derivatives, focusing on N-alkylation, O-alkylation, and S-alkylation.
The core reactivity of 2-chloromethylpyridine hydrochloride is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The general mechanism involves the backside attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.[1]
Key Experimental Considerations:
-
Substrate Scope: These reagents are effective for the alkylation of a wide range of nitrogen, oxygen, and sulfur nucleophiles, including primary and secondary amines, anilines, amides, N-heterocycles, phenols, alcohols, and thiols.[1][2]
-
Choice of Base: The selection of a suitable base is crucial for deprotonating the nucleophile, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N), and diisopropylethylamine (DIPEA).[1][2] The choice of base can influence the reaction's regioselectivity.[3]
-
Solvent: The polarity of the solvent can impact the solubility of reactants and stabilize charged intermediates. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used.[1][2][3]
-
Temperature: Reaction temperatures can affect the kinetic versus thermodynamic control of the reaction. Many reactions proceed at room temperature, but gentle heating may be required for less reactive nucleophiles.[2][3]
Experimental Protocols
I. N-Alkylation of Amines with 2-(Chloromethyl)pyridine Hydrochloride
This protocol describes the synthesis of N-(Pyridin-2-ylmethyl)aniline, a common reaction in the preparation of ligands and pharmaceutical intermediates.[4]
Reaction Scheme:
Methodology:
-
To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and aniline (1.0 eq).[4]
-
Stir the resulting mixture at room temperature.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
II. O-Alkylation of Phenols with 2-(Chloromethyl)pyridine
This protocol outlines the synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, demonstrating the reaction with an oxygen nucleophile.[5]
Reaction Scheme:
Methodology:
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).[5]
-
Add 2-(chloromethyl)pyridine to the mixture.[5]
-
Heat the reaction mixture at 60 °C for 12 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the solid from a suitable solvent system to obtain the pure product.
III. S-Alkylation of Thiols with 2-(Chloromethyl)pyrimidine Hydrochloride
This protocol provides a general method for the synthesis of 2-((alkyl/arylthio)methyl)pyrimidine derivatives.[1]
Reaction Scheme:
Methodology:
-
To a solution of the thiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) to generate the thiolate anion.[1]
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) to the mixture.[1]
-
Stir the reaction at room temperature or with gentle heating. The reaction is typically rapid.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various condensation reactions involving chloromethylpyridine derivatives.
| Nucleophile | Chloromethylpyridine Derivative | Base (eq) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Aniline | 2-(Chloromethyl)pyridine hydrochloride | K₂CO₃ (2.5) | Acetonitrile | RT | - | N-(Pyridin-2-ylmethyl)aniline | - | [4] |
| 2-Chloro-4-nitrophenol | 2-(Chloromethyl)pyridine | K₂CO₃, KI (cat.) | DMF | 60 | 12 | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | 74-98 | [5] |
| Piperidine | 2-Chloro-4-chloromethylpyridine | K₂CO₃ (1.0) | DMF | 80 | 6 | 2-Chloro-4-(piperidinylmethyl)pyridine | 90 | [6] |
| Primary/Secondary Amine | 4-(Chloromethyl)-2-methoxypyridine HCl | K₂CO₃ (2.0-3.0) | DMF | RT - 50 | 12-18 | N-((2-methoxy-pyridin-4-yl)methyl)amine derivative | - | [2] |
| Amide/N-Heterocycle | 4-(Chloromethyl)-2-methoxypyridine HCl | NaH (1.2) | THF/DMF | 0 to RT | 4-12 | N-((2-methoxy-pyridin-4-yl)methyl) derivative | - | [2] |
| Thiophenol | 2-(Chloromethyl)pyrimidine hydrochloride | NaOEt | EtOH | RT | 4 | 2-((Phenylthio)methyl)pyrimidine | - | [1] |
Yields are as reported in the cited sources. "RT" denotes room temperature. "-" indicates data not specified in the source.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a typical condensation reaction with a 2-chloromethylpyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-(Chloromethyl)pyridine Intermediates Using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-(chloromethyl)pyridine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The use of thionyl chloride as a chlorinating agent is highlighted in two primary synthetic routes, starting from either 2-methylpyridine or 2-(hydroxymethyl)pyridine. This document includes comprehensive experimental procedures, quantitative data summaries, reaction mechanisms, and essential safety information.
Introduction
2-(Chloromethyl)pyridine and its hydrochloride salt are valuable building blocks in the synthesis of a wide range of biologically active molecules. The conversion of a methyl or hydroxymethyl group at the 2-position of the pyridine ring to a chloromethyl group introduces a reactive handle for further functionalization. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, offering high yields and straightforward work-up procedures. This document outlines two reliable methods for the synthesis of 2-(chloromethyl)pyridine hydrochloride utilizing thionyl chloride.
Safety Precautions for Handling Thionyl Chloride
Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent that requires strict safety measures.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical safety goggles with a face shield.[1][2][4]
-
Ventilation: All manipulations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood.[2]
-
Handling: Thionyl chloride reacts violently with water, releasing toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[3][4] Ensure all glassware is scrupulously dried before use.
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible.[1][2] In case of skin contact, immediately flush the affected area with copious amounts of water.[5] For inhalation, move the individual to fresh air and seek immediate medical attention.[1]
-
Waste Disposal: All thionyl chloride-contaminated waste must be treated as hazardous and disposed of according to institutional guidelines.[2]
Synthetic Routes and Protocols
Two primary routes for the synthesis of 2-(chloromethyl)pyridine hydrochloride are presented below.
Route 1: Multi-Step Synthesis from 2-Methylpyridine
This route involves the N-oxidation of 2-methylpyridine, followed by rearrangement and subsequent chlorination with thionyl chloride.[1][6][7]
Overall Reaction Scheme:
-
N-Oxidation: 2-Methylpyridine is oxidized to 2-methylpyridine N-oxide using hydrogen peroxide in acetic acid.
-
Rearrangement & Hydrolysis: The N-oxide undergoes rearrangement in the presence of acetic anhydride (or glacial acetic acid) to form 2-(acetoxymethyl)pyridine, which is then hydrolyzed to 2-(hydroxymethyl)pyridine.
-
Chlorination: 2-(Hydroxymethyl)pyridine is chlorinated with thionyl chloride to yield the final product.
Experimental Protocol (based on CN111056992A): [1]
Step 1 & 2: Synthesis of 2-(Hydroxymethyl)pyridine from 2-Methylpyridine
-
To a 250 mL flask, add 2-methylpyridine (18.6 g, 0.2 mol), glacial acetic acid (12.6 g, 0.21 mol), and hydrogen peroxide (9.52 g, 0.28 mol).
-
Heat the mixture at 70°C for 10 hours, monitoring the reaction by thin-layer chromatography (TLC) until all the 2-methylpyridine is converted to 2-methylpyridine N-oxide.
-
To the reaction mixture, add glacial acetic acid (20.4 g, 0.34 mol) and continue to react until the formation of 2-(acetoxymethyl)pyridine is complete, as monitored by TLC.
-
Hydrolyze the 2-(acetoxymethyl)pyridine by adding a 25% aqueous solution of sodium hydroxide until the conversion to 2-(hydroxymethyl)pyridine is complete (monitored by TLC).
Step 3: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
-
To the solution containing 2-(hydroxymethyl)pyridine, add thionyl chloride (28.56 g, 0.24 mol).
-
Monitor the reaction by TLC. Once the conversion to 2-(chloromethyl)pyridine hydrochloride is complete, stop the reaction.
-
Isolate the product by suction filtration.
-
The reported yield for this procedure is 26.9 g (82% molar yield) of 2-(chloromethyl)pyridine hydrochloride.[1]
Route 2: Direct Chlorination of 2-(Hydroxymethyl)pyridine
This method is a more direct approach where commercially available 2-(hydroxymethyl)pyridine (also known as 2-pyridinemethanol) is chlorinated with thionyl chloride.[8][9]
Experimental Protocol 2a (High Yield): [9]
-
In a suitable reaction vessel, cool 300 mL (4.1 mol) of thionyl chloride to 0°C with stirring.
-
Slowly add 2-pyridinylmethanol (100 g, 0.92 mol) over 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, reflux the solution for 1 hour.
-
Remove the excess thionyl chloride under vacuum. The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride.
-
The reported yield is 100%.[9]
Experimental Protocol 2b (with Toluene as Solvent): [8]
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.
-
Add thionyl chloride (1.1-1.2 equivalents) to the toluene and stir.
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel.
-
Add the 2-(hydroxymethyl)pyrimidine solution dropwise to the stirred thionyl chloride solution at room temperature. Maintain the temperature below 35°C, using a water bath if necessary.[8]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The product may precipitate from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove unreacted thionyl chloride and other impurities.
-
Dry the product under vacuum. The expected yield is 85-95%.[8]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic routes.
| Parameter | Route 1: From 2-Methylpyridine | Route 2a: From 2-(Hydroxymethyl)pyridine | Route 2b: From 2-(Hydroxymethyl)pyridine |
| Starting Material | 2-Methylpyridine | 2-(Hydroxymethyl)pyridine | 2-(Hydroxymethyl)pyridine |
| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | Thionyl Chloride |
| Solvent | Methanol (for the final step) | None (excess SOCl₂) | Toluene |
| **Molar Ratio (Substrate:SOCl₂) ** | 1 : 1.2 | 1 : 4.46 | 1 : 1.1-1.2 |
| Reaction Temperature | Not specified for chlorination step | 0°C to reflux | < 35°C to room temperature |
| Reaction Time | TLC monitored | 3 hours | 2-4 hours |
| Reported Yield | 82% | 100% | 85-95% |
| Reference | [1] | [9] | [8] |
Purification and Characterization
-
Purification: The crude product can be purified by washing with an organic solvent. One method describes washing the crude solid with a 2:1 mixture of acetone and petroleum ether to yield a white crystalline solid.[10] Another common technique is to wash the filtered solid with cold, anhydrous diethyl ether.[8]
-
Characterization:
Reaction Mechanism and Workflow Diagrams
The chlorination of 2-(hydroxymethyl)pyridine with thionyl chloride proceeds through a nucleophilic substitution reaction, likely an SN2 mechanism for this primary alcohol.
Reaction Mechanism (SN2)
// Reactants sub [label="2-(Hydroxymethyl)pyridine", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; socl2 [label="SOCl₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate inter [label="Chlorosulfite ester intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Products prod [label="2-(Chloromethyl)pyridine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; so2 [label="SO₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; hcl [label="HCl", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Arrows sub -> inter [label="Reaction with SOCl₂"]; inter -> prod [label="SN2 attack by Cl⁻"]; inter -> so2; inter -> hcl; }
Caption: SN2 mechanism for the chlorination of 2-(hydroxymethyl)pyridine.
Experimental Workflow (Route 2b)
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Assemble flame-dried glassware\n(flask, condenser, dropping funnel)"]; add_toluene_socl2 [label="Add anhydrous toluene and\nthionyl chloride to the flask"]; prepare_substrate [label="Dissolve 2-(hydroxymethyl)pyridine\nin anhydrous toluene"]; add_substrate [label="Add substrate solution dropwise\nto the thionyl chloride solution (<35°C)"]; react [label="Stir at room temperature\nfor 2-4 hours (monitor by TLC)"]; precipitation [label="Precipitate product\n(concentrate if necessary)"]; filter [label="Filter the solid product"]; wash [label="Wash with cold, anhydrous\ndiethyl ether"]; dry [label="Dry under vacuum"]; end [label="Obtain 2-(chloromethyl)pyridine HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> add_toluene_socl2; setup -> prepare_substrate; add_toluene_socl2 -> add_substrate; prepare_substrate -> add_substrate; add_substrate -> react; react -> precipitation; precipitation -> filter; filter -> wash; wash -> dry; dry -> end; }
Caption: Experimental workflow for the direct chlorination of 2-(hydroxymethyl)pyridine.
References
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 6. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 11. 2-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. 2-(Chloromethyl)pyridine hydrochloride, 98% 6959-47-3 manufacturers in India | 2-(Chloromethyl)pyridine hydrochloride, 98% - India with worldwide shipping [ottokemi.com]
Application Notes and Protocols for the Synthesis of Rabeprazole Intermediate C
Introduction
Rabeprazole, a proton pump inhibitor, is a widely used pharmaceutical agent for the treatment of acid-related gastrointestinal disorders. The synthesis of Rabeprazole involves the preparation of key intermediates, one of which is 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzo[d]imidazole, commonly referred to as Rabeprazole Intermediate C or Rabeprazole sulfide. This document provides detailed, step-by-step protocols for the synthesis of this crucial intermediate, intended for researchers, scientists, and professionals in drug development. The synthesis is presented in a three-stage process: the preparation of 2-mercapto-1H-benzimidazole, the synthesis of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, and the final condensation to yield Rabeprazole Intermediate C.
Overall Synthesis Workflow
The synthesis of Rabeprazole Intermediate C is achieved through the condensation of two primary precursors: 2-mercapto-1H-benzimidazole and 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. The general workflow is depicted below.
Application Notes and Protocols: Large-Scale Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CAS No: 153259-31-5). This compound is a crucial intermediate in the manufacturing of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1] The synthesis is a multi-step process requiring careful control of reaction conditions to ensure high purity and yield, suitable for pharmaceutical manufacturing.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇Cl₂NO₂ |
| Molecular Weight | 266.164 g/mol [1] |
| Appearance | Light yellow to off-white powder[1] |
| Melting Point | 113-115 °C[1] |
| Boiling Point | ~360 °C at 760 mmHg[1] |
| Flash Point | 171.5 °C[1] |
| Moisture Content | ≤0.5%[1] |
Synthetic Pathway Overview
The synthesis of this compound hydrochloride is typically achieved through a multi-step process starting from 2,3-dimethyl-4-chloropyridine-N-oxide. The general synthetic route involves etherification, rearrangement, hydrolysis, chlorination, and finally, salt formation. An alternative and often more efficient route involves the direct chlorination of the hydroxymethyl intermediate.
Experimental Protocols
The following protocols are detailed compilations from various optimized procedures for large-scale production.
Step 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide
This step involves the nucleophilic substitution of the chloro group with 3-methoxypropanol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dimethyl-4-chloropyridine-N-oxide | 157.59 | 11.6 g | 0.074 |
| 3-methoxypropanol | 90.12 | 14.0 g | 0.155 |
| Potassium Hydroxide (KOH) | 56.11 | 12.9 g | 0.230 |
| Dimethyl Sulfoxide (DMSO) | - | 60 mL | - |
Procedure:
-
Charge 60 mL of DMSO into a suitable reaction vessel.
-
Under stirring, add 12.9 g of KOH flakes to the DMSO.
-
Slowly add 14.0 g of 3-methoxypropanol at a temperature of 30-36 °C.
-
Raise the temperature to 50-55 °C and maintain for 1 hour.
-
Cool the reaction mass to 40-42 °C and add 11.6 g of 2,3-dimethyl-4-chloropyridine-N-oxide.
-
Raise the temperature to 75-80 °C and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (15:1).
-
Upon completion, the resulting product, 4-(3-methoxypropoxy-2,3-dimethyl pyridine N-oxide, is typically used in the next step without further purification.[2]
Step 2: Synthesis of 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine
This step involves a rearrangement and subsequent hydrolysis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 211.26 | (from previous step) | ~0.074 |
| Acetic Anhydride | 102.09 | (sufficient quantity) | - |
| Sodium Hydroxide (NaOH) | 40.00 | 34.2 g | 0.85 |
| Ethanol | - | 450 mL | - |
Procedure:
-
To the 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide from the previous step, add acetic anhydride.
-
Heat the solution to 90 °C and stir for 6 hours to form 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[3]
-
After the reaction is complete, distill off the excess acetic anhydride under reduced pressure.
-
To the obtained residue, add a solution of 34.2 g of sodium hydroxide in 450 mL of ethanol at room temperature.
-
Stir the reaction mixture at 55 °C for 2 hours.
-
Upon completion of the hydrolysis, remove the ethanol by distillation under reduced pressure.
-
The residue contains 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine, which can be extracted and purified or used directly. A typical extraction involves diluting the residue with water and extracting with dichloromethane. The combined organic layers are then dried and concentrated to yield the product as an oil.[4]
Step 3: Synthesis of this compound hydrochloride
This final step involves the chlorination of the hydroxymethyl group and subsequent salt formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine | 211.26 | 100 g | 0.473 |
| Thionyl Chloride (SOCl₂) | 118.97 | 57.69 g | 0.485 |
| Toluene | - | 500 mL | - |
| Dry HCl gas or HCl in a suitable solvent | - | (sufficient quantity) | - |
Procedure:
-
Suspend 100 g of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine in 500 mL of toluene in a reaction vessel.
-
Cool the suspension to 5-10 °C.
-
Slowly add 57.69 g of thionyl chloride, maintaining the temperature between 5-10 °C.[3]
-
Stir the solution for 1 hour.
-
After the chlorination is complete, the resulting 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine can be isolated.
-
For the hydrochloride salt, dissolve the crude product in a suitable solvent like acetone and cool to approximately 3 °C.
-
Pass dry HCl gas through the solution until a pH of 1 is reached.
-
A white solid will crystallize out. Stir the mixture for an additional 30 minutes at 10-15 °C to complete crystallization.
-
Filter the product, wash with cold acetone, and dry to obtain the pure this compound hydrochloride.[3]
Process Workflow
The overall workflow for the synthesis is depicted below.
Quantitative Data Summary
The following table summarizes the typical yields and purity at different stages of the synthesis.
| Stage | Product | Typical Yield | Purity (HPLC) |
| Step 1 | 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | - (used in situ) | - |
| Step 2 | 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine | ~79% (as oil) | >92%[3][4] |
| Step 3 | This compound hydrochloride | ~88% (from hydroxymethyl intermediate) | >99%[3] |
Note: Yields can vary based on the scale of the reaction and the specific conditions and purification methods employed. The provided data is representative of laboratory-scale syntheses reported in the literature. For large-scale industrial production, process optimization would be necessary to maximize yield and efficiency.[5]
References
Application Notes and Protocols: Chlorination of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chlorination of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds, notably the proton pump inhibitor Rabeprazole.[1][2][3] The protocols outlined below are based on established synthetic methods, offering high-yield conversion of the starting material to its chlorinated analogue, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.
Overview
The conversion of the hydroxymethyl group of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine to a chloromethyl group is a critical step in the multi-step synthesis of Rabeprazole and related compounds.[4] This transformation is typically achieved through nucleophilic substitution using a suitable chlorinating agent. The resulting 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine is a reactive intermediate that readily undergoes further reactions, such as condensation with 2-mercaptobenzimidazole in the synthesis of Rabeprazole.[1]
Reaction Data
The following table summarizes the quantitative data from a representative chlorination protocol.
| Parameter | Value | Reference |
| Starting Material | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | [5] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | [1][5] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1][5] |
| Molar Ratio (Starting Material:Thionyl Chloride) | 1 : 1.5 | [5] |
| Reaction Temperature | < 25°C | [5] |
| Reaction Time | Until disappearance of starting material (monitored by TLC) | [5] |
| Yield | 99.0% | [5] |
| Product | 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | [5] |
Experimental Protocol
This protocol details the chlorination of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine using thionyl chloride.
Materials:
-
2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber, UV lamp)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (23.7 mmol) of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in 40 ml of dichloromethane.[5]
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Add 4.23 g (35.6 mmol) of thionyl chloride dropwise to the stirred solution using a dropping funnel, ensuring the temperature does not exceed 25°C.[5]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[5]
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.[5]
-
Product Isolation: The resulting residue is 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine. The crude product can be used in the subsequent step without further purification, as a high yield is typically obtained.[5] In this specific example, 6.23 g of the product was obtained, corresponding to a yield of 99.0%.[5]
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation during the chlorination process.
Caption: Chemical scheme of the chlorination reaction.
Experimental Workflow
This diagram outlines the key steps of the experimental protocol.
Caption: Step-by-step experimental workflow.
References
- 1. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 2. asianjpr.com [asianjpr.com]
- 3. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]
- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: In Situ Generation and Reaction of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in situ generation and subsequent reaction of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This reactive intermediate is a crucial component in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Rabeprazole.[1][2] The methodologies outlined below focus on a one-pot synthesis approach, which offers significant advantages in terms of efficiency, reduced handling of a potentially hazardous intermediate, and improved overall yield.[1][2]
Overview and Significance
This compound is a key electrophilic intermediate in the synthesis of Rabeprazole and related compounds. Traditional synthetic routes often involve the isolation of this chloromethyl compound, which can be unstable and pose handling challenges. The in situ generation and immediate consumption of this intermediate in a subsequent reaction streamlines the manufacturing process, making it more cost-effective and scalable.[1][2] This approach is particularly relevant for drug development professionals seeking to optimize synthetic routes for active pharmaceutical ingredients (APIs).
Experimental Protocols
The following protocols are based on established methodologies for the in situ generation of this compound and its subsequent reaction with a nucleophile, exemplified by the synthesis of a key Rabeprazole precursor.
Materials and Reagents
-
4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Methanol
-
2-Mercaptobenzimidazole
-
Sodium hydroxide
-
Ethyl acetate
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Protocol for In Situ Generation and Condensation
This protocol details a one-pot procedure for the synthesis of the Rabeprazole sulfide intermediate via the in situ generation of this compound.[1]
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide (1.0 eq) in dichloromethane.
-
Activation: Add p-toluenesulfonyl chloride (1.1 eq) to the solution and heat the mixture to 40°C for 2 hours.
-
In Situ Generation of the Chloromethyl Intermediate: Slowly add a solution of triethylamine (1.5 eq) in dichloromethane to the reaction mixture over 1 hour. Maintain the pH between 7 and 8 by adding more triethylamine if necessary. Continue stirring at 40-42°C for 3 hours.
-
Neutralization and Solvent Exchange: Add solid sodium bicarbonate to the reaction mixture and stir for 10 minutes. Remove the dichloromethane under reduced pressure. Dissolve the residue in methanol.
-
Preparation of the Nucleophile: In a separate flask, dissolve 2-mercaptobenzimidazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and heat to 45-50°C.
-
Condensation Reaction: Slowly add the methanolic solution of the in situ generated chloromethyl intermediate to the 2-mercaptobenzimidazole solution over 2-3 hours.
-
Reaction Completion and Work-up: Stir the reaction mixture for an additional 4 hours. After cooling, remove the methanol under vacuum.
-
Extraction and Isolation: Add ethyl acetate to the residue and wash sequentially with a 5% sodium hydroxide solution and distilled water. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product: Concentrate the organic layer under vacuum to obtain the crude sulfide intermediate.
Data Presentation
The following table summarizes the quantitative data from the in situ synthesis protocol.
| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity (HPLC) |
| This compound (in situ) | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 5 hours | 40-42°C | Not Isolated | 99.50%[1] |
| Rabeprazole Sulfide Intermediate | In situ generated chloromethylpyridine | 2-Mercaptobenzimidazole, Sodium hydroxide | Methanol/Water | 4 hours | 45-50°C | Not explicitly stated | Not explicitly stated |
Visualizations
The following diagrams illustrate the key processes involved in the in situ generation and reaction of this compound.
Caption: Workflow for the one-pot synthesis of the Rabeprazole sulfide intermediate.
References
Application of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in Medicinal Chemistry: A Keystone for Proton Pump Inhibitors
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride is a crucial chemical intermediate in the pharmaceutical industry, primarily serving as a cornerstone in the synthesis of proton pump inhibitors (PPIs).[1] Its unique molecular structure, featuring a reactive chloromethyl group and a methoxypropoxy substituent on a pyridine ring, makes it an indispensable precursor for the construction of complex active pharmaceutical ingredients (APIs) that target acid-related gastrointestinal disorders. The principal application of this compound lies in the synthesis of Rabeprazole, a widely prescribed medication for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] This document provides detailed application notes, experimental protocols, and visual diagrams related to the use of this compound in the synthesis of Rabeprazole and the subsequent mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 153259-31-5 | [1] |
| Molecular Formula | C11H17Cl2NO2 | [1] |
| Molecular Weight | 266.16 g/mol | [1] |
| Appearance | Light yellow to off-white powder | [1] |
| Melting Point | 113°C to 115°C | [1] |
| Boiling Point | ~360°C at 760 mmHg | [1] |
| Flash Point | 171.5°C | [1] |
| Moisture Content | ≤0.5% | [1] |
Application in Rabeprazole Synthesis
The primary application of this compound is as a key building block in the synthesis of Rabeprazole. The synthesis involves the condensation of the pyridine intermediate with 2-mercaptobenzimidazole to form the thioether precursor, which is subsequently oxidized to the final sulfoxide drug, Rabeprazole.
Synthetic Pathway of Rabeprazole
References
Application Notes and Protocols for the Synthesis of Rabeprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Rabeprazole is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1] Its synthesis involves the key intermediate, Rabeprazole sulfide (also known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole).[2][3] This document provides detailed protocols for the synthesis of Rabeprazole sulfide through the condensation of its chloro intermediate, 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, with 2-mercaptobenzimidazole. The methodologies outlined are based on established literature and patent procedures, offering a comprehensive guide for laboratory-scale synthesis.
Chemical Reaction Scheme
The synthesis of Rabeprazole sulfide is achieved through a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzimidazole acts as a nucleophile, displacing the chloride from 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol and facilitate the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most frequently cited method is the chlorination of the corresponding alcohol, 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, using thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (DCM). This method has been reported to achieve yields as high as 99.0%.[1]
Q2: Are there alternative chlorinating agents I can use?
A2: Yes, alternative methods have been developed. One notable process involves the chlorination of 2,3-dimethyl-4-(3-methoxy propoxy) pyridine-N-oxide using N-chlorophthalimide in the presence of a radical initiator (e.g., dibenzoyl peroxide) and a base (e.g., triethylamine).[2] Another system reported for a similar pyridine derivative uses a combination of phosphorus oxychloride (POCl₃), dichloromethane (CH₂Cl₂), and triethylamine (Et₃N) as a highly selective chlorinating reagent.[3]
Q3: What are the primary applications of this compound?
A3: this compound is a key intermediate in the pharmaceutical industry.[4] It is most notably used in the synthesis of Rabeprazole, a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD), peptic ulcers, and other conditions related to excessive stomach acid.[5][6]
Q4: What are the main safety concerns when performing this synthesis?
A4: The reagents used in this synthesis require careful handling. Thionyl chloride is corrosive, reacts violently with water, and releases toxic HCl and SO₂ gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The final product and its hydrochloride salt are classified as irritants and may be harmful if swallowed.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the common thionyl chloride method.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Degradation of Starting Material | Ensure the starting alcohol, 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, is pure and dry. Water can react with thionyl chloride, reducing its effectiveness. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. |
| Incorrect Stoichiometry | Use a slight excess of thionyl chloride (e.g., 1.5 equivalents) to ensure the complete conversion of the alcohol.[1] |
| Loss During Workup | The product is an oil and can be sensitive to high temperatures.[5] Use reduced pressure for solvent removal and avoid excessive heating. Ensure the pH is controlled during any aqueous washes to prevent the basic pyridine nitrogen from being protonated, which could affect its solubility in organic solvents. |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Overheating/Exothermic Reaction | The reaction with thionyl chloride can be exothermic. Add the thionyl chloride dropwise to the solution of the alcohol while cooling the reaction vessel in an ice bath to maintain a controlled temperature (e.g., below 25°C).[1] Uncontrolled high temperatures can lead to the formation of degradation products and diarylmethanes, a common side product in chloromethylation reactions.[8] |
| Reaction with Solvent | Dichloromethane is generally a stable solvent for this reaction. However, in some pyridine reactions, the solvent can participate in side reactions.[9] Ensure the solvent is pure and dry. |
| Presence of Dimeric Impurities | The formation of diarylmethane-type byproducts can occur when the chloromethylated product reacts with another molecule of the starting material or product.[8] This is often favored by higher temperatures and certain catalysts. Using controlled temperatures and avoiding strong Lewis acid catalysts can minimize this. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Residual Thionyl Chloride | After the reaction, excess thionyl chloride can be quenched by carefully adding the reaction mixture to a cold, saturated sodium bicarbonate solution.[10] |
| Product Basicity | Pyridines are basic and can cause tailing on silica gel chromatography.[11] To mitigate this, consider washing the organic layer with a dilute base (e.g., NaHCO₃ solution) before concentration. If column chromatography is necessary, adding a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent can improve separation.[11] |
| Product Form | The product is typically obtained as a brown oil.[5] If a solid is required, it can be converted to its hydrochloride salt, which is a light yellow to off-white powder and may be easier to handle and purify by crystallization.[6] |
Troubleshooting Workflow Diagram
Caption: Logical workflow for diagnosing and solving low yield issues.
Experimental Protocols & Data
Method 1: Chlorination using Thionyl Chloride
This protocol is based on a commonly reported high-yield synthesis.[1]
Experimental Protocol:
-
Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the disappearance of the starting material by TLC (e.g., using ethyl acetate/hexane as eluent).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess thionyl chloride.
-
The resulting residue, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, is obtained as an oil.[5] Further purification can be done by partitioning the residue between an organic solvent (like diethyl ether or ethyl acetate) and a saturated sodium bicarbonate solution.[10]
Method 2: Chlorination of N-Oxide Precursor
This protocol is adapted from a patent describing a one-step method to build the chloromethyl group.[2]
Experimental Protocol:
-
To a solution of 4-(3-methoxy propoxy)-2,3 dimethyl pyridine-N-oxide (1.0 eq) in a suitable solvent (e.g., toluene), add a radical initiator such as dibenzoyl peroxide (catalytic amount).
-
Add N-chlorophthalimide (approx. 1.1 eq) and a sterically hindered base like diisopropylethylamine (catalytic amount).
-
Maintain the reaction temperature between 25-30°C for approximately 3 hours, monitoring the reaction completion by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with toluene. Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure at 40-50°C to yield the product as a yellow oil.
Comparative Data on Synthesis Yields
| Method | Starting Material | Reagents | Yield | Purity (HPLC) | Reference |
| Thionyl Chloride | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | SOCl₂, Dichloromethane | 99.0% | Not specified | [1] |
| N-Chlorophthalimide | 4-(3-methoxy propoxy)-2,3 dimethyl pyridine-N-oxide | N-chlorophthalimide, Dibenzoyl Peroxide, Triethylamine | 83.5% (two steps) | 98.7% | [2] |
| N-Chlorophthalimide | 4-(3-methoxy propoxy)-2,3 dimethyl pyridine-N-oxide | N-chlorophthalimide, Dibenzoyl Peroxide, Diisopropylethylamine | 82.6% (two steps) | 99.2% | [2] |
Synthesis and Application Workflow
The following diagrams illustrate the overall synthetic pathway and the role of the final product in drug synthesis.
Overall Synthesis Workflow
Caption: A common synthetic route from a precursor to Rabeprazole.
Mechanism of Action for Target Drug (Rabeprazole)
Caption: How Rabeprazole, synthesized from the title compound, works.
References
- 1. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 3. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. innospk.com [innospk.com]
- 7. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Identification of impurities in Rabeprazole synthesis from 2-(chloromethyl) intermediate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Rabeprazole, specifically from the 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of Rabeprazole using the 2-(chloromethyl) intermediate route?
A1: Several process-related and degradation impurities can arise during the synthesis of Rabeprazole. The most frequently identified impurities include:
-
Rabeprazole Sulfone: An oxidation product of Rabeprazole.
-
Rabeprazole Sulfide (Thioether): The immediate precursor to Rabeprazole, which may remain unreacted.
-
Rabeprazole N-Oxide: An oxidation product of the pyridine nitrogen in Rabeprazole.
-
Chloro Analogue of Rabeprazole: Results from the reaction with unreacted chlorinated starting materials.[1]
-
Methoxy Analogue of Rabeprazole: Arises from impurities present in the starting materials or side reactions.[1]
-
2-Mercaptobenzimidazole: An unreacted starting material.
-
2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride: The key starting intermediate which may be carried through.
A summary of common impurities is provided in the table below.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Rabeprazole Sulfone | 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | 117976-47-3 | C₁₈H₂₁N₃O₄S | 375.44 |
| Rabeprazole Sulfide | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole | Not Available | C₁₈H₂₁N₃O₂S | 343.45 |
| Rabeprazole N-Oxide | 2-[[[1-Oxide-4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | 924663-38-7 | C₁₈H₂₁N₃O₄S | 375.44 |
| Chloro Analogue | 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole | Not Available | C₁₄H₁₂ClN₃OS | 317.79 |
| Methoxy Analogue | 2-[{(4-methoxy-3-methyl-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole | 102804-77-3 | C₁₅H₁₅N₃O₂S | 313.37 |
| 2-Mercaptobenzimidazole | 1H-Benzimidazole-2-thiol | 583-39-1 | C₇H₆N₂S | 150.20 |
| 2-Chloromethyl Intermediate | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | 153259-31-5 | C₁₁H₁₇Cl₂NO₂ | 266.16 |
Q2: How is Rabeprazole Sulfone formed, and how can its formation be minimized?
A2: Rabeprazole sulfone is primarily formed by the over-oxidation of the sulfinyl group in Rabeprazole to a sulfonyl group.[2][3] This can occur during the oxidation step of Rabeprazole sulfide. The use of strong or excess oxidizing agents, prolonged reaction times, or elevated temperatures can promote the formation of this impurity.
Troubleshooting:
-
Control Oxidizing Agent: Use a stoichiometric amount of a milder oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled temperature conditions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the formation of Rabeprazole is complete.
-
Temperature Control: Maintain a low reaction temperature (e.g., -20 to -25 °C) during the oxidation step.[4]
Q3: What leads to the presence of the Rabeprazole Sulfide (Thioether) impurity in the final product?
A3: Rabeprazole sulfide is the direct precursor to Rabeprazole.[2] Its presence as an impurity is typically due to the incomplete oxidation during the synthesis.
Troubleshooting:
-
Ensure Complete Reaction: Optimize the reaction conditions of the oxidation step, including reaction time and temperature, to ensure the complete conversion of the sulfide to the sulfoxide (Rabeprazole).
-
Purification: Employ effective purification techniques, such as recrystallization or column chromatography, to remove any unreacted sulfide from the final product.
Q4: I am observing a chloro-analogue impurity in my final product. What is the likely cause?
A4: The presence of a chloro-analogue of Rabeprazole, 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole, is often due to the carry-over of unreacted 4-chloro-2,3-dimethylpyridine-1-oxide from a previous step.[1] This chlorinated starting material can then react in subsequent steps to form the chloro-analogue impurity.
Troubleshooting:
-
Purity of Intermediates: Ensure the purity of the 4-(3-methoxypropoxy)-2,3-dimethylpyridine-1-oxide intermediate by thorough purification to remove any unreacted chlorinated starting material.
-
Process Control: Carefully control the reaction conditions during the etherification step to drive the reaction to completion and minimize the presence of unreacted starting materials.
Experimental Protocols
HPLC Method for Impurity Profiling of Rabeprazole
This section provides a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Rabeprazole and its related impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[5][6] |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile (90:10 v/v).[5][6] |
| Mobile Phase B | Acetonitrile and water (90:10 v/v).[5][6] |
| Gradient Program | A gradient elution is typically used for optimal separation. |
| Flow Rate | 1.0 mL/min.[2][5][6] |
| Detection Wavelength | 280 nm or 286 nm.[2][5][6][7] |
| Column Temperature | 30°C.[7] |
| Injection Volume | 20 µL. |
Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and 0.001 mol/L aqueous sodium hydroxide solution (1:1 v/v) can be used.[7]
-
Standard Solution: Prepare a stock solution of Rabeprazole and each impurity reference standard in the diluent. Further dilute to achieve a working concentration suitable for analysis.
-
Sample Solution: Accurately weigh and dissolve the Rabeprazole sample in the diluent to obtain a known concentration.
Visualizations
Caption: Synthetic pathway of Rabeprazole from the 2-(chloromethyl) intermediate.
Caption: Formation pathways of common Rabeprazole impurities.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. jocpr.com [jocpr.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Reducing byproduct formation in the chlorination of pyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chlorination of pyridine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyridine chlorination reactions, and what causes their formation?
A1: The most common byproducts in pyridine chlorination reactions include:
-
Over-chlorinated pyridines: The introduction of more chlorine atoms onto the pyridine ring than desired. This is often a result of harsh reaction conditions, such as high temperatures or a high concentration of the chlorinating agent.[1][2]
-
Tarry byproducts: Complex, high-molecular-weight compounds that can foul equipment. These are often formed at high temperatures or during light-initiated reactions.[1][2]
-
Isomeric products: Chlorination at undesired positions on the pyridine ring. The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on the pyridine ring, as well as the reaction mechanism (e.g., electrophilic, nucleophilic, or radical).[3][4]
-
Hydrolysis products: If water is present during the reaction or workup, chlorinated pyridines can be hydrolyzed back to hydroxypyridines.[5]
-
Solvent-related byproducts: In some cases, the solvent can react with the chlorinating agent or intermediates to form byproducts.
Q2: How can I control the regioselectivity of chlorination on a substituted pyridine?
A2: Controlling regioselectivity is a critical challenge. Several strategies can be employed:
-
Choice of Chlorinating Agent and Method:
-
Electrophilic Chlorination: Traditional methods using Cl₂ with Lewis or Brønsted acids at high temperatures are often not very selective.[4]
-
Nucleophilic Chlorination: This is often more selective. For instance, converting pyridine to a pyridine N-oxide activates the 2- and 4-positions for nucleophilic attack.[6][7] Subsequent reaction with a chlorinating agent like POCl₃ or (COCl)₂ can yield 2- or 4-chloropyridines with high selectivity.[7]
-
Phosphonium Salt Strategy: Formation of a phosphonium salt at the 4-position of pyridine allows for subsequent displacement by a chloride nucleophile, leading to selective 4-chlorination.[3]
-
Ring-Opening/Ring-Closing Strategy: A one-pot method involving the conversion of pyridines into "Zincke imines" allows for highly regioselective 3-halogenation with N-halosuccinimides.[4]
-
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the position of chlorination. For example, a two-stage reaction with a "hot spot" has been shown to improve selectivity for 2-chloropyridine.[1]
-
Directing Groups: The existing substituents on the pyridine ring will direct chlorination to specific positions based on their electronic and steric effects.
Q3: My reaction is producing a lot of tar. How can I minimize this?
A3: Tar formation is a common issue, particularly in high-temperature, gas-phase chlorinations.[1][2] To minimize tarring:
-
Lower Reaction Temperature: High temperatures often lead to the formation of tarry byproducts.[1] Exploring lower temperature methods is advisable.
-
Use of Initiators: Chemical initiators that generate free radicals can allow for lower reaction temperatures compared to thermally-induced methods.[2]
-
Reactor Design and Flow: In gas-phase reactions, ensuring proper mixing and avoiding localized overheating can reduce tar formation. A two-stage reactor with a controlled "hot spot" followed by a lower temperature zone can improve selectivity and reduce tar.[1]
-
Avoid Light Initiation: While UV light can initiate chlorination, it has been reported to cause the formation of tarry byproducts that can foul the equipment.[1]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Monochlorinated Product and Formation of Dichlorinated Byproducts.
| Potential Cause | Suggested Solution |
| Excess Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent. A molar ratio of 0.2 to 2 moles of chlorine per mole of pyridine is often advantageous for producing 2-chloropyridine.[1] |
| High Reaction Temperature | Optimize the reaction temperature. Higher temperatures can lead to over-chlorination.[1] Consider a two-zone temperature profile.[1] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like GC or TLC. Stop the reaction once the starting material is consumed to prevent further chlorination. |
Problem 2: Poor Regioselectivity with a Mixture of Isomers Obtained.
| Potential Cause | Suggested Solution |
| Inappropriate Chlorination Method | The chosen method may not be suitable for the specific pyridine derivative. For 3-selective chlorination, consider a ring-opening/ring-closing strategy.[4] For 4-selective chlorination, a phosphonium salt approach may be effective.[3] For 2- or 4-chlorination, the pyridine N-oxide route is a good option.[7] |
| Reaction Conditions Not Optimized | Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for the desired isomer. The substituent pattern on the pyridine will heavily influence the outcome.[3] |
| Incorrect Reagent Choice | For pyridines with 3- or 5-substituents, specific phosphine reagents can improve selectivity.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of Pyridine
| Method | Chlorinating Agent | Temperature (°C) | Key Byproducts | Selectivity | Reference |
| Gas-Phase Thermal | Cl₂ | 350-500 ("hot spot"), then 100-340 | 2,6-Dichloropyridine, Tars | High for 2-chloropyridine with optimized temperature zones | [1] |
| Light-Initiated | Cl₂ | Lower than thermal | Tarry byproducts | Can be low due to tar formation | [1] |
| Phosphonium Salt | PPh₃, I, or II / CCl₄ | Not specified | Phosphonium salts | High for 4-chlorination | [3] |
| Pyridine N-oxide | (COCl)₂, Et₃N | 0 | Isomeric chlorinated pyridines | High regioselectivity for 2- and 4-positions | [7] |
| Ring-Opening | N-Chlorosuccinimide | 60 | Isomeric halopyridines | High for 3-chlorination | [4] |
Experimental Protocols
Protocol 1: Selective 3-Chlorination of Pyridine via a One-Pot Ring-Opening/Halogenation/Ring-Closing Process [4]
This protocol is adapted from the procedure for 3-selective halogenation of pyridines.
-
Ring-Opening: In a nitrogen-flushed flask, dissolve the pyridine substrate in a suitable solvent. Add the ring-opening reagent under an inert atmosphere. Stir the reaction at the specified temperature until the formation of the Zincke imine intermediate is complete (monitor by TLC or NMR).
-
Halogenation: Cool the reaction mixture and add N-chlorosuccinimide (NCS) portion-wise. Allow the reaction to proceed at room temperature or as optimized.
-
Ring-Closing: Add a solution of ammonium acetate in ethanol and heat the mixture to 60 °C. Monitor the formation of the 3-chloropyridine product.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective 4-Chlorination of Pyridine using a Phosphonium Salt Intermediate [3]
This protocol is based on the selective halogenation of pyridines using designed phosphine reagents.
-
Phosphonium Salt Formation: To a solution of the pyridine derivative in a suitable solvent, add the appropriate phosphine reagent (e.g., PPh₃) and a chlorine source (e.g., CCl₄). Stir the reaction at the designated temperature until the phosphonium salt precipitates or is fully formed.
-
Displacement with Chloride: Isolate the phosphonium salt if necessary. In a separate step, treat the phosphonium salt with a chloride source (e.g., LiCl) in a suitable solvent. Heat the reaction to effect the displacement of the phosphonium group by chloride.
-
Workup and Purification: After the reaction is complete, quench the reaction, perform an aqueous workup, extract the product, dry the organic layer, and concentrate. Purify the 4-chloropyridine derivative by column chromatography or recrystallization.
Visualizations
Caption: Decision workflow for selecting a chlorination method.
References
- 1. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 2. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Rabeprazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Rabeprazole. It is intended for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Rabeprazole?
A1: The most common synthetic pathway for Rabeprazole involves a multi-step process. A typical route starts with a substituted pyridine derivative which is converted to a 2-chloromethyl pyridine intermediate. This intermediate is then condensed with 2-mercaptobenzimidazole. The resulting thioether is subsequently oxidized to form the final Rabeprazole product, which is a sulfoxide.[1][2] Some processes aim to shorten this route by converting the N-oxide intermediate directly to the 2-chloromethyl pyridine intermediate, thereby reducing the total number of synthetic steps and potentially improving the overall yield and cost-effectiveness.[1][2]
Q2: Why is the oxidation of the thioether intermediate a critical step?
A2: The oxidation of the 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (the thioether intermediate) to Rabeprazole is a crucial step that requires careful control. The desired product is a sulfoxide. However, over-oxidation can lead to the formation of a sulfone impurity, which is difficult to remove.[3] Conversely, incomplete oxidation results in residual thioether, impacting the purity of the final product. Therefore, the choice of oxidizing agent and reaction conditions are critical for maximizing the yield of Rabeprazole while minimizing impurity formation.
Q3: What are common oxidizing agents used for the sulfoxidation step, and how do they compare?
A3: A variety of oxidizing agents have been employed for the sulfoxidation step in Rabeprazole synthesis. Common choices include:
-
meta-Chloroperbenzoic acid (m-CPBA): This is a widely used oxidizing agent.[4][5] However, controlling the reaction to prevent over-oxidation to the sulfone can be challenging.
-
Sodium hypochlorite (NaOCl): This is presented as a cost-effective and environmentally greener alternative.[3] Optimization of equivalents and temperature is crucial for high purity.
-
Hexavalent chromium compounds: Coordination compounds of hexavalent chromium salts and pyridine have been used to control the oxidation accurately, minimizing side reactions.[6]
-
Other reagents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) have also been utilized as oxidizing agents in specific protocols.[6]
Q4: What are the significant impurities in Rabeprazole synthesis and how can they be controlled?
A4: The presence of impurities can affect the quality and safety of the final active pharmaceutical ingredient (API).[4] Key impurities include the corresponding sulfone and sulfide, which can arise from over-oxidation or incomplete reaction, respectively.[3][4] Other process-related impurities can also be formed. According to ICH, EP, and USP guidelines, all impurities must be controlled to below 0.10%.[4] Control strategies include optimizing the oxidation step, careful monitoring of the reaction progress (e.g., using TLC or HPLC), and implementing effective purification procedures for both the intermediate and final product.[4][5]
Q5: What are the challenges related to the stability of Rabeprazole during synthesis and workup?
A5: Rabeprazole is unstable in acidic conditions and can decompose, leading to the formation of unknown impurities.[5][7] This necessitates careful pH control during the workup and purification stages. The final isolation of Rabeprazole is often as its sodium salt, which exhibits greater stability.
Troubleshooting Guide
Step 1: Condensation of 2-Chloromethyl Pyridine Intermediate with 2-Mercaptobenzimidazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of thioether intermediate | Incomplete reaction of starting materials. | - Ensure appropriate base (e.g., NaOH, KOH) and solvent (e.g., ethanol, DMSO) are used.[1] - Optimize reaction temperature and time. Some procedures are performed at room temperature, while others may require heating.[1][4] |
| Side reactions or degradation of intermediates. | - Maintain an inert atmosphere if starting materials are sensitive to air or moisture. - Control the addition rate of reactants to manage any exothermic processes. | |
| High levels of impurities in the isolated thioether | Presence of unreacted starting materials. | - Monitor the reaction to completion using TLC or HPLC. - Adjust the stoichiometry of the reactants. |
| Formation of by-products. | - Purify the crude product by recrystallization from a suitable solvent. |
Step 2: Oxidation of Thioether to Rabeprazole (Sulfoxide)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Rabeprazole | Incomplete oxidation. | - Increase the equivalents of the oxidizing agent.[3] - Extend the reaction time, monitoring progress by TLC/HPLC. |
| Degradation of Rabeprazole. | - Maintain the recommended temperature range for the specific oxidizing agent. For example, some oxidations are carried out at 5-10°C.[6] - Control the pH during workup; Rabeprazole is acid-labile.[5][7] Adjust pH to the basic range (e.g., pH 9-9.5) during extraction.[6] | |
| High level of sulfone impurity | Over-oxidation of the thioether. | - Reduce the equivalents of the oxidizing agent. A study on NaOCl showed a significant impact of molar equivalents on purity.[3] - Lower the reaction temperature. - Slowly add the oxidizing agent to the reaction mixture. |
| High level of unreacted sulfide (thioether) | Insufficient amount of oxidizing agent or short reaction time. | - Increase the amount of oxidizing agent or prolong the reaction time.[3] - Ensure efficient mixing of the reactants. |
| Difficulty in product isolation and purification | Formation of emulsions during workup. | - Add saturated brine during the washing step to help break emulsions.[6] |
| Product instability. | - After oxidation, the reaction is typically quenched, and the pH is adjusted to the basic range before extraction to prevent degradation.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Thioether Intermediate)
This protocol is a generalized representation based on common synthetic descriptions.
-
In a reaction vessel, dissolve 2-mercaptobenzimidazole and a suitable base, such as sodium hydroxide, in a solvent like ethanol or a mixture of water and an organic solvent.[8]
-
To this solution, add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product may precipitate out of the solution or can be isolated by adding water.
-
Filter the solid product, wash it with water, and dry it under vacuum to obtain the crude thioether intermediate.
-
If necessary, purify the crude product by recrystallization.
Protocol 2: Oxidation of Thioether to Rabeprazole
This protocol provides an example using m-CPBA as the oxidizing agent.
-
Dissolve the thioether intermediate in a suitable solvent, such as dichloromethane.[4]
-
Cool the solution to a low temperature (e.g., 10-15°C).[4]
-
In a separate flask, dissolve m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thioether solution while maintaining the low temperature.[4]
-
Stir the reaction mixture for a specified period (e.g., 20-30 minutes) at the controlled temperature.[4]
-
Monitor the reaction by TLC or HPLC to ensure the consumption of the starting material and minimize sulfone formation.
-
After the reaction is complete, add an aqueous solution of sodium hydroxide to quench the reaction and adjust the pH to the basic range (e.g., 8.0-8.5).[4]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude Rabeprazole.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as acetone or ethyl acetate.[6]
Data Presentation
Table 1: Comparison of Different Oxidizing Agents for Rabeprazole Synthesis
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| PCC | Dichloromethane | 20-25 | 2 | ~92 (of recrystallized product) | [6] |
| PDC | Chloroform | 10-20 | 2.5 | ~88 (of recrystallized product) | [6] |
| CrO₃-Pyridine | Dichloromethane | 40-45 | 3.5 | ~84 (of recrystallized product) | [6] |
| m-CPBA | Dichloromethane | 10-15 | 0.33 | 50 | [4] |
| NaOCl | Not specified | Not specified | Not specified | 75 (improved process) | [3][9] |
Visualizations
References
- 1. asianjpr.com [asianjpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Preparation method of rabeprazole and sodium salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Stability and degradation of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine and its hydrochloride salt. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: To ensure the stability and integrity of the compound, it is recommended to store it in a cool, well-ventilated, and dry place.[1] Specifically, storage in a refrigerator at 2-8°C is advised.[2] The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric humidity.
Q2: What is the appearance and solubility of this compound?
A2: this compound hydrochloride is typically a light yellow to off-white powder or solid.[1][2] It is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in chloroform and methanol.
Q3: What are the primary stability concerns with this compound?
A3: The main stability concern is its susceptibility to hydrolysis. The chloromethyl group is reactive and can be hydrolyzed to a hydroxymethyl group, especially in the presence of moisture. One known degradation product is 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine. A patent has indicated that the hydrochloride salt has poor stability and is prone to moisture absorption, which can lead to hydrolysis.
Q4: Are there any known incompatibilities with other reagents or solvents?
A4: Protic solvents, particularly water, can promote hydrolysis of the chloromethyl group. Strong bases may also accelerate degradation. It is advisable to use aprotic solvents for reactions and solution preparations whenever possible.
Q5: What analytical techniques are suitable for monitoring the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity assessment.[2] For more sensitive detection and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique. A method for a similar compound utilized a C18 column with a mobile phase consisting of ammonium acetate buffer and acetonitrile.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (2-8°C, dry environment). 2. Prepare fresh solutions for analysis using a newly opened container of the compound as a reference. 3. Attempt to identify the impurity peaks by mass spectrometry to confirm if they correspond to expected degradation products like the hydrolyzed hydroxymethyl derivative. |
| Low assay or purity results for a new batch of the compound | The compound may have degraded during shipping or storage. | 1. Immediately re-test the sample, ensuring proper sample preparation and handling. 2. If the low purity is confirmed, contact the supplier and provide the batch number and analytical data. 3. Review your internal handling and storage procedures to rule out any contribution to degradation. |
| Inconsistent results in biological or chemical assays | The compound may be degrading in the assay medium. | 1. Assess the stability of the compound in your specific assay buffer or solvent system over the time course of the experiment. 2. Prepare stock solutions fresh in a suitable aprotic solvent like DMSO and minimize the time the compound is in an aqueous environment. 3. Consider running control experiments to monitor the compound's integrity throughout the assay. |
| Physical appearance changes (e.g., clumping, discoloration) | Absorption of moisture leading to degradation. | 1. Discard the product as its purity is compromised. 2. Ensure that storage containers are always tightly sealed and stored in a desiccator if necessary, especially in humid environments. |
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C11H17Cl2NO2 | [1] |
| Molecular Weight | 266.16 g/mol | [5] |
| Appearance | Light yellow to off-white powder/solid | [1][2] |
| Melting Point | 113-115 °C | [1] |
| Boiling Point | ~360 °C at 760 mmHg | [1] |
| Flash Point | 171.5 °C | [1] |
| Solubility | Soluble in DMSO, slightly soluble in Chloroform and Methanol | [2] |
| Storage | 2-8 °C, dry and well-ventilated | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a given solvent or buffer system.
-
Solution Preparation:
-
Prepare a stock solution of the compound in an appropriate aprotic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution with the desired experimental solvent or buffer (e.g., phosphate-buffered saline, cell culture medium) to the final working concentration.
-
-
Incubation:
-
Aliquot the solution into several vials.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Immediately analyze the sample by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the degradation rate constant and half-life of the compound under the tested conditions.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Analyze the samples from the forced degradation studies.
-
Adjust the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all degradation products are resolved from the parent compound and from each other.
-
Visualizations
Caption: Potential hydrolytic degradation pathway.
Caption: Forced degradation experimental workflow.
Caption: Factors contributing to experimental issues.
References
- 1. innospk.com [innospk.com]
- 2. britiscientific.com [britiscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Technical Support Center: Purification of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a key intermediate in the synthesis of pharmaceutical compounds like Rabeprazole.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: As this compound is a synthetic intermediate, impurities often arise from the preceding reaction steps. Potential impurities can include:
-
Unreacted Starting Materials: Such as the corresponding 2-hydroxymethyl pyridine derivative.
-
Byproducts of Chlorination: Impurities formed from over-chlorination or side reactions with the chlorinating agent (e.g., thionyl chloride).
-
Degradation Products: The compound can be sensitive to moisture, leading to hydrolysis of the chloromethyl group to a hydroxymethyl group.[2]
-
Related Pyridine Derivatives: Isomers or analogues formed during the multi-step synthesis.[3][4]
Q2: What is the typical physical appearance and stability of this compound?
A2: this compound hydrochloride is typically a white to off-white solid.[5] It is known to be hygroscopic (readily absorbs moisture from the air) and can be unstable, particularly when exposed to water, which can cause it to degrade.[2][6] Therefore, it requires careful handling and storage in a dry, inert atmosphere, often at refrigerated temperatures (2-8°C).[5]
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification methods are recrystallization/washing and column chromatography.
-
Recrystallization/Solvent Washing: This is often the preferred method for removing minor impurities and improving the purity of the solid product. It relies on the differential solubility of the compound and impurities in a specific solvent or solvent mixture.
-
Column Chromatography: For more complex mixtures or to remove impurities with similar polarity, silica gel column chromatography is a powerful tool.[7] However, pyridine-based compounds can sometimes be challenging to purify via this method due to their basicity.[8][9]
Q4: My compound appears oily or won't solidify. What should I do?
A4: An oily or non-solid product often indicates the presence of residual solvents or significant impurities that are depressing the melting point.
-
Remove Residual Solvents: Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating if the compound is stable.
-
Trituration: Try adding a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the oil and stirring vigorously. This can often induce crystallization or precipitate the product as a solid. A common technique for similar compounds involves washing with a mixture of acetone and a non-polar solvent like petroleum ether.[4]
Troubleshooting Guides
Guide 1: Recrystallization / Solvent Washing Issues
This guide addresses common problems encountered during the purification of this compound hydrochloride by recrystallization or washing.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Washing | The washing solvent is not selective enough and is dissolving the product along with impurities. | Solution: Select a solvent system where the product has very low solubility, while impurities are more soluble. A patent for a similar pyridine hydrochloride suggests washing with a 2:1 mixture of acetone and petroleum ether for effective purification.[4] |
| Product Does Not Crystallize | The solution is not supersaturated, or the cooling process is too rapid. | Solution 1: Concentrate the solution by slowly evaporating some of the solvent. Solution 2: Cool the solution slowly. If needed, place it in a refrigerator (0-5°C) for several hours.[10] Solution 3: Add a seed crystal of the pure compound to induce crystallization. Solution 4: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Low Product Recovery | Too much solvent was used, or the product has significant solubility in the chosen solvent even at low temperatures. | Solution 1: Before filtering, cool the crystallization mixture thoroughly in an ice bath to minimize the product's solubility. Solution 2: Minimize the amount of cold solvent used to wash the collected crystals on the filter. Solution 3: Concentrate the filtrate (the liquid portion) and cool it again to recover a second crop of crystals. |
| Product Color Does Not Improve | Colored impurities are co-crystallizing with the product or are not being effectively removed by the wash. | Solution: Consider adding a small amount of activated carbon to the hot, dissolved solution to adsorb colored impurities.[10] Hot filter the solution to remove the carbon before allowing it to cool and crystallize. Caution: Use this method judiciously as it can sometimes adsorb the desired product, reducing yield. |
| Solvent System | Purpose | Purity Achieved (Example) | Reference |
| Acetone: Petroleum Ether (2:1 v/v) | Washing crude solid | >99.5% (HPLC) | [4] |
| Chloroform / Ethyl Acetate | Recrystallization | High Purity | [11] |
| Anhydrous Ethanol | Recrystallization after carbon treatment | >99.5% | [10] |
Guide 2: Column Chromatography Issues
This guide focuses on troubleshooting the purification of pyridine derivatives on a silica gel column.
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | The basic nitrogen on the pyridine ring is interacting strongly with acidic silanol groups on the silica surface.[8] | Solution 1: Add a small amount of a competing base, like triethylamine (TEA) (~0.5-1%), to your eluent. TEA will interact with the acidic sites on the silica, allowing your compound to elute with a better peak shape.[8] Solution 2: Use a less acidic stationary phase like alumina or deactivated silica gel.[12] |
| Compound Won't Elute (Stuck on Column) | The eluent is not polar enough to move the highly polar hydrochloride salt. | Solution 1: Gradually increase the polarity of your eluent. A common gradient for polar compounds is from ethyl acetate to a mixture of dichloromethane and methanol. Solution 2: If the compound is still stuck, an eluent containing 5-10% methanol in dichloromethane with a small amount of acetic or formic acid can be effective. The acid helps by protonating the pyridine, which can sometimes improve mobility. |
| Poor Separation of Impurities | The chosen solvent system does not have sufficient selectivity for the compound and impurities. | Solution 1: Perform a thorough thin-layer chromatography (TLC) analysis first. Test a wide range of solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/chloroform) to find the one that gives the best separation (largest ΔRf). Solution 2: Consider switching the stationary phase. If normal phase (silica) fails, reverse-phase chromatography might provide the necessary selectivity. |
| Low Recovery / Compound Degradation | The compound is not stable on the acidic silica gel, leading to decomposition during the long exposure time of the column run.[12] | Solution 1: Confirm stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, it indicates degradation.[12] Solution 2: If unstable, use a deactivated (neutral) stationary phase like neutral alumina. Solution 3: Work quickly. Use flash chromatography with positive pressure to minimize the time the compound spends on the column. |
| Eluent System | Target Compound Polarity | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | Standard starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | A more polar system. Start with a low percentage of MeOH (1-2%) and increase as needed. |
| Ethyl Acetate / Hexanes + 1% Triethylamine | Basic Compounds | The added base improves peak shape and reduces tailing for amines and pyridines.[8] |
| Chloroform / Methanol | High | Effective for very polar compounds, including salts. |
Visualized Workflows
Workflow 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product.
References
- 1. scbt.com [scbt.com]
- 2. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]
- 3. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | 153259-31-5 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 12. Purification [chem.rochester.edu]
Troubleshooting low yield in the synthesis of Rabeprazole sulfide
Technical Support Center: Synthesis of Rabeprazole Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the synthesis of Rabeprazole sulfide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Rabeprazole sulfide that may lead to lower than expected yields.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield in the synthesis of Rabeprazole sulfide can stem from several factors. The most common areas to investigate are:
-
Purity of Starting Materials: The purity of both 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole precursors, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride and 2-mercaptobenzimidazole, is critical. Impurities can lead to side reactions or inhibit the primary reaction.
-
Reaction Conditions: Suboptimal reaction temperature, reaction time, or inefficient mixing can result in incomplete reactions.
-
Base and Solvent Selection: The choice and amount of base are crucial for the deprotonation of 2-mercaptobenzimidazole. The solvent system must be appropriate to dissolve the reactants and facilitate the reaction.
-
Work-up and Purification: Product loss can occur during the extraction and purification steps. Improper pH adjustment during work-up can also lead to the degradation of the product.
Q2: How does the quality of the starting materials affect the yield?
The quality of your starting materials is paramount. For instance:
-
2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride: This starting material can be unstable. Ensure it has been stored correctly and is free from degradation products. The presence of the corresponding hydroxymethyl derivative as an impurity can lead to the formation of byproducts.
-
2-mercaptobenzimidazole: This reactant can oxidize over time. Using old or improperly stored material may result in lower yields.
Recommendation: Always verify the purity of your starting materials by techniques such as NMR or HPLC before proceeding with the synthesis.
Q3: I suspect side reactions are occurring. What are the likely byproducts?
Several side reactions can lower the yield of Rabeprazole sulfide. These include:
-
N-alkylation: The benzimidazole ring has two nitrogen atoms. While S-alkylation is the desired reaction, N-alkylation can also occur, leading to the formation of N-aralkyl rabeprazole impurities.[1][2]
-
Over-oxidation: Although oxidation is the subsequent step to form Rabeprazole, residual oxidizing agents or exposure to air for prolonged periods under certain conditions could potentially lead to trace amounts of the corresponding sulfoxide (Rabeprazole) or sulfone.
-
Formation of other impurities: Other process-related impurities such as chloro rabeprazole and methoxy rabeprazole have been identified in the synthesis of Rabeprazole and could potentially form under certain conditions.[1]
Q4: Can the choice of base impact the reaction outcome?
Absolutely. The base plays a critical role in deprotonating the thiol group of 2-mercaptobenzimidazole to form the thiolate anion, which is the active nucleophile.
-
Strength of the Base: A base that is too weak may not lead to complete deprotonation, resulting in an incomplete reaction. A base that is too strong might promote side reactions. Sodium hydroxide is a commonly used base for this reaction.[3][4]
-
Stoichiometry of the Base: Using an insufficient amount of base will result in an incomplete reaction. Conversely, an excess of a strong base might lead to the degradation of the product or starting materials.
Q5: What is the optimal temperature and reaction time?
The optimal temperature and reaction time can vary depending on the specific protocol, including the choice of solvent and base.
-
Temperature: The condensation reaction is typically carried out at a temperature ranging from 10°C to 60°C, with a preferred range of 15°C to 30°C.[3] Running the reaction at too high a temperature can increase the rate of side reactions, while a temperature that is too low will result in a sluggish and incomplete reaction.
-
Reaction Time: The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are often run for several hours.[3][5] Stopping the reaction too early will result in a low yield, while extending the reaction time unnecessarily can lead to the formation of degradation products.
Data Presentation
Table 1: Summary of Reaction Conditions for Rabeprazole Sulfide Synthesis
| Parameter | Value | Reference |
| Starting Materials | 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | [3][4] |
| 2-mercaptobenzimidazole | [3][4] | |
| Base | Sodium Hydroxide (NaOH) | [3][4] |
| Solvent | Water, or a mixture of water and a water-miscible solvent (e.g., C1-C4 alcohols, acetone, acetonitrile) | [3][4] |
| Reaction Temperature | 10°C to 60°C (preferably 15°C to 30°C) | [3] |
| Reaction Time | Typically several hours (e.g., 3 hours at 50°C) | [3] |
| Reported Yield | ~85% | [4] |
Experimental Protocols
Synthesis of Rabeprazole Sulfide
This protocol is a generalized procedure based on literature methods.[3][4]
Materials:
-
2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine
-
1H-benzo[d]imidazole-2-thiol (2-mercaptobenzimidazole)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, prepare a solution of 1H-benzo[d]imidazole-2-thiol and sodium hydroxide in a mixture of acetone and water.
-
Stir the solution at room temperature to ensure complete dissolution and formation of the sodium thiolate salt.
-
Prepare a separate solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in water.
-
Add the solution of the chloromethylpyridine derivative dropwise to the stirred solution of the thiolate salt over a period of approximately 45 minutes, while maintaining the temperature between 15–25°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion of the reaction, a solid precipitate of Rabeprazole sulfide will form.
-
Filter the precipitated solid and wash it with a 50:50 mixture of acetone and water.
-
Dry the collected solid in a vacuum oven at approximately 45°C to obtain the Rabeprazole sulfide product.
Visualizations
Caption: Chemical synthesis pathway for Rabeprazole sulfide.
Caption: Troubleshooting workflow for low yield of Rabeprazole sulfide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]
Minimizing isomer formation in pyridine derivative synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of unwanted isomers during the synthesis of pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.
Question 1: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine is giving very low yields and poor regioselectivity. What is going wrong?
Answer:
The low reactivity and lack of selectivity are inherent challenges of electrophilic aromatic substitution on pyridine. This is due to two primary factors:
-
Electron-Deficient Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which deactivates the ring towards electrophilic attack.[1][2]
-
N-Protonation or Lewis Acid Coordination: In the acidic conditions often required for EAS, the nitrogen atom can be protonated or coordinate to a Lewis acid. This further deactivates the ring.[1]
Substitutions that do occur tend to favor the C3 position, as this avoids placing a positive charge on the nitrogen atom in the reaction intermediate.[3] Direct nitration, for example, is notoriously difficult.[3]
Troubleshooting Steps:
-
Pyridine N-Oxide Activation: A common and effective strategy is to first convert the pyridine to its corresponding N-oxide. The oxygen atom activates the ring by donating electron density and directs electrophilic substitution to the C2 and C4 positions.[3] The N-oxide can then be deoxygenated in a subsequent step.
-
Steric and Electronic Control: For substituted pyridines, the existing substituents will heavily influence the position of the next substitution. Electron-donating groups can increase the reactivity of the ring, while bulky groups can sterically hinder certain positions.[4][5]
Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) on a halopyridine and obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer:
Nucleophilic aromatic substitution is generally more favorable on pyridine than on benzene, especially at the C2, C4, and C6 positions, which are electron-deficient.[1] However, achieving high regioselectivity can still be challenging. The outcome is influenced by the position of the leaving group and any other substituents on the ring.
Troubleshooting Steps:
-
Choice of Halogen: Fluorine is often the best leaving group for substitutions with organolithium compounds.[3]
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered positions. For example, in a 2,4-dihalopyridine, a bulky nucleophile may favor attack at the C4 position.
-
Electronic Effects: The electronic properties of other substituents on the ring can influence the reactivity of the different positions. Electron-withdrawing groups can further activate the ring towards nucleophilic attack.
Question 3: My Directed ortho-Metalation (DoM) is resulting in low yields and side products. What are the critical parameters to control?
Answer:
Directed ortho-Metalation (DoM) is a powerful technique for achieving high regioselectivity, but it is highly sensitive to reaction conditions.[1] Success depends on the choice of the directing metalation group (DMG), the base, and the temperature.
Troubleshooting Steps:
-
Choice of Base: For pyridines, it is often better to use sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Highly nucleophilic bases like n-BuLi can sometimes add to the pyridine ring as a side reaction.[6]
-
Temperature Control: These reactions must be maintained at low temperatures, typically -78 °C, to ensure the stability of the lithiated intermediate and prevent side reactions.[1][6]
-
Directing Group Strength: Ensure you are using a strong directing group. Tertiary amides and carbamates are common examples of effective DMGs.[6]
Question 4: I am struggling to achieve regioselectivity in a palladium-catalyzed C-H arylation of a substituted pyridine. What factors should I investigate?
Answer:
Regiocontrol in palladium-catalyzed C-H functionalization of pyridines is complex and depends on a combination of factors, including the directing group, ligands, and the electronic nature of the substituents.[6]
Troubleshooting Steps:
-
Ligand and Additive Screening: The choice of ligand is critical. For example, X-Phos has been shown to be a superior ligand in certain C2-arylations of quinoline N-oxides. Additives like silver carbonate (Ag2CO3) can also be essential for achieving high regioselectivity.[6]
-
Electronic Effects of Substituents: The electronic nature of the existing substituents on the pyridine ring plays a significant role. An electron-withdrawing group (EWG) at the C4 position generally directs arylation to the C3 position, while an EWG at C3 directs the reaction to the C4 position.[6]
-
N-Oxide Strategy: As with electrophilic substitution, converting the pyridine to its N-oxide can facilitate selective C2-functionalization.[6]
Quantitative Data Summary
The regioselectivity of many reactions involving pyridine derivatives is highly dependent on the specific reagents and conditions used. The following tables summarize some reported quantitative data on isomer ratios.
Table 1: Regioselectivity in the Reaction of Pyridynes
| Pyridyne Precursor | Trapping Agent | Major Isomer | Isomer Ratio (Major:Minor) |
| 3-Bromo-4-(trimethylsilyl)pyridine | N-tert-butyl-α-phenylnitrone | C3-adduct | 3.3 : 1 |
| 3-Bromo-4-(trimethylsilyl)pyridine | 2-methoxyfuran | C3-adduct | 1.7 : 1 |
Data extracted from a study on the reactions of 3,4-pyridynes, where electronic effects were found to be more influential than steric factors in determining the regioselectivity of nucleophilic additions.[7]
Table 2: Influence of Pyridine Ring Substituents on Regioselectivity of Addition to N-Imidoyl Pyridinium Salts
| 3-Substituent | Nucleophile | Major Isomer Formed | Isomer Ratio (C2:C6) |
| Methoxy | PhMgBr | C2 | >99:1 |
| Methoxy | MeMgBr | C2 | >99:1 |
| Methyl | MeMgBr | C2 | 95:5 |
| Methyl | PhMgBr | C2 | 91:9 |
| Chloro | MeMgBr | C2 | 92:8 |
| Bromo | PhMgBr | C2 | 90:10 |
This data illustrates the directing effect of substituents at the 3-position of the pyridine ring, where addition generally occurs preferentially at the more hindered C2 position.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyridine N-Oxide
This protocol describes a general method for the oxidation of a pyridine to its corresponding N-oxide, a key step in activating the ring for certain regioselective substitutions.
-
Dissolution: Dissolve the starting pyridine derivative in a suitable solvent such as acetic acid or chloroform.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution at room temperature.
-
Heating: Heat the reaction mixture at 60-80 °C for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If using acetic acid and hydrogen peroxide, carefully remove the excess solvent and peroxide under reduced pressure. If using m-CPBA, a standard aqueous workup can be performed.
-
Purification: Purify the resulting pyridine N-oxide by recrystallization or column chromatography.
Protocol 2: General Procedure for Directed Ortho-Metalation (DoM)
This protocol provides a general methodology for the regioselective functionalization of a pyridine derivative containing a directing metalation group (DMG).
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyridine substrate containing a DMG in an anhydrous aprotic solvent (e.g., THF or diethyl ether).[1]
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.[1]
-
Addition of Base: Slowly add a sterically hindered lithium amide base, such as LDA or LiTMP (typically 1.1 to 1.5 equivalents), to the cooled solution while stirring.[6]
-
Deprotonation: Stir the reaction mixture at -78 °C for the time required to achieve complete deprotonation (this can range from 30 minutes to several hours).
-
Electrophilic Quench: Add a solution of the desired electrophile in an anhydrous solvent to the lithiated pyridine solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Decision tree for selecting a regioselective pyridine functionalization strategy.
Caption: Workflow for Directed ortho-Metalation (DoM).
Caption: Influence of electronic effects on regioselectivity in pyridine substitutions.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine considered an electron-deficient heterocycle?
A1: The nitrogen atom in the pyridine ring is more electronegative than carbon. This causes an inductive withdrawal of electron density from the carbon atoms of the ring, making the ring "π-deficient" compared to benzene.[1] This electron deficiency is a key factor governing its reactivity.
Q2: What is the Hantzsch pyridine synthesis?
A2: The Hantzsch pyridine synthesis is a classic method for creating the pyridine ring. It typically involves a multi-component reaction between a β-ketoester, an aldehyde, and ammonia or an ammonia donor. This reaction first produces a dihydropyridine, which is then oxidized to the aromatic pyridine derivative.[3]
Q3: Can I perform Friedel-Crafts alkylation or acylation on pyridine?
A3: Direct Friedel-Crafts reactions on pyridine are generally unsuccessful. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic nitrogen atom of the pyridine ring. This deactivates the ring even further towards electrophilic attack.
Q4: What is the Chichibabin reaction?
A4: The Chichibabin reaction is a method for the amination of pyridine to produce 2-aminopyridine. It involves the reaction of pyridine with sodium amide (NaNH₂) in a liquid ammonia solvent. It is a nucleophilic substitution where a hydride ion acts as the leaving group.[3]
Q5: How do steric effects influence regioselectivity in pyridine synthesis?
A5: Steric hindrance plays a crucial role in directing substituents. Bulky groups on the pyridine ring can block access to adjacent positions, forcing incoming reagents to attack less hindered sites. Similarly, bulky reagents will preferentially attack positions with more space. This interplay between steric and electronic effects must be considered when planning a synthesis.[4][5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safe handling and storage of 2-chloromethylpyridine compounds
Technical Support Center: 2-Chloromethylpyridine Compounds
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for handling and storing 2-chloromethylpyridine and its derivatives. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-chloromethylpyridine compounds?
A1: 2-chloromethylpyridine compounds are classified as hazardous substances and present multiple risks. They are corrosive and can cause severe skin burns and eye damage.[1][2][3] Ingestion is harmful, and inhalation may cause respiratory tract irritation.[1][2] Some derivatives may also cause skin sensitization or allergic reactions upon contact.[1][3]
Q2: What are the correct storage conditions for 2-chloromethylpyridine compounds?
A2: These compounds are hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation.[4] Therefore, they must be stored in a cool, dry, and well-ventilated area, with recommended temperatures between 2-8°C.[4][5] Containers should be kept tightly sealed, and for long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[4][6] It is also recommended to store them in a locked cabinet.[5][6][7]
Q3: My 2-chloromethylpyridine hydrochloride has turned yellow or orange. Is it still viable for my experiment?
A3: The white to yellow or orange appearance can be typical for this compound.[4] However, a significant color change upon storage may indicate degradation due to improper handling, such as exposure to moisture or air.[4] As it is hygroscopic, absorbing moisture can affect its purity and reactivity. For sensitive applications, it is recommended to use a fresh, unopened container or to purify the material before use.
Q4: What materials and chemicals are incompatible with 2-chloromethylpyridine?
A4: To prevent hazardous reactions, these compounds must be segregated from strong oxidizing agents (like nitrates and perchlorates), strong bases, and alkalis.[1][4] They can also react with cyanides, sulfides, and carbonates.[1] Importantly, do not use containers made of aluminum, mild steel, or galvanized steel, as the compound can react with these metals to produce highly flammable hydrogen gas.[1][5]
Q5: How should I properly dispose of waste containing 2-chloromethylpyridine?
A5: All waste containing 2-chloromethylpyridine, including empty containers and contaminated materials, must be treated as hazardous waste.[5][7] Collect waste in a dedicated, clearly labeled, and sealed container.[8] The recommended disposal method is incineration at a licensed hazardous waste facility.[9] Never dispose of this chemical down the drain.[7][9]
Troubleshooting Guide
Problem: My reaction is sluggish or failing, and I suspect the 2-chloromethylpyridine reagent is the issue.
-
Possible Cause 1: Reagent Degradation. Due to its hygroscopic nature, the compound may have absorbed moisture, reducing its effective concentration and purity.[4]
-
Solution: Use a fresh bottle of the reagent. If that is not possible, consider purifying the material through an appropriate method, ensuring all steps are conducted under anhydrous conditions.
-
-
Possible Cause 2: Incompatible Solvent. The compound has high solubility in polar solvents like water and ethanol but limited solubility in nonpolar solvents.[4]
-
Solution: Ensure your reaction solvent is appropriate for dissolving the reagent and compatible with the reaction chemistry.
-
Problem: I observed gas evolution when using a metal spatula to weigh the compound.
-
Possible Cause: Reaction with Metal. 2-chloromethylpyridine compounds can react with certain metals, such as mild or galvanized steel, to produce hydrogen gas, which is explosive.[1]
-
Solution: Never use spatulas or containers made of reactive metals. Use tools made of glass, ceramic, or compatible polymers.
-
Data Presentation
Table 1: Storage and Handling Parameters
| Parameter | Specification | Rationale | Citations |
| Storage Temperature | 2–8°C (or <15°C) | Prevents thermal degradation. | [4] |
| Storage Atmosphere | Inert gas (Argon, Nitrogen) | Compound is hygroscopic and sensitive to air. | [4][6] |
| Container Type | Original, tightly sealed container. | Prevents moisture absorption and contamination. | [1][5][10] |
| Incompatible Materials | Strong oxidizing agents, strong bases, alkalis, mild steel, aluminum, zinc. | Prevents violent reactions and formation of flammable hydrogen gas. | [1][4][5] |
| Physical State | White to yellow/orange crystalline powder. | This is the expected appearance of the solid. | [4] |
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specification and Notes | Citations |
| Eyes / Face | Safety Goggles & Face Shield | Must be worn together to protect against splashes. | [1][7][11] |
| Hands | Chemical-Resistant Gloves | Elbow-length PVC or butyl rubber gloves are recommended. Check manufacturer data for breakthrough times. Nitrile may offer limited protection. | [1][9][12] |
| Body | Lab Coat & PVC Apron | A chemical-resistant apron should be worn over a lab coat. For large quantities, a full chemical suit is advised. | [1][9] |
| Respiratory | NIOSH-Approved Respirator | Required when handling outside of a fume hood or when dust/aerosols may be generated. | [9][11][13] |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution
This protocol outlines a typical workflow for a reaction involving 2-chloromethylpyridine. All operations must be performed inside a certified chemical fume hood.
-
Preparation and Setup:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Don all required PPE as detailed in Table 2.
-
Set up the reaction vessel with a magnetic stirrer, inert gas inlet, and a temperature probe.
-
-
Reagent Handling:
-
Weigh the 2-chloromethylpyridine compound in a sealed container or under a stream of inert gas to minimize exposure to air and moisture.
-
Dissolve the compound in an appropriate anhydrous solvent within the fume hood.
-
-
Reaction Execution:
-
Slowly add the nucleophile to the solution of the 2-chloromethylpyridine compound at the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture using an appropriate procedure (e.g., addition of water or a buffer).
-
Perform extraction, washing, and drying steps as required by the specific protocol.
-
Purify the product using chromatography, crystallization, or distillation.
-
-
Decontamination and Waste Disposal:
Visualizations
Caption: Workflow for the safe handling of 2-chloromethylpyridine compounds.
Caption: Decision-making flowchart for responding to a chemical spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gerpac.eu [gerpac.eu]
Green chemistry approaches to the synthesis of Rabeprazole intermediates
Technical Support Center: Green Synthesis of Rabeprazole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green chemistry synthesis of key Rabeprazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of Rabeprazole?
A1: The two primary intermediates in the synthesis of Rabeprazole are 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole.
Q2: What are the main principles of green chemistry applied to the synthesis of these intermediates?
A2: Green chemistry approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For Rabeprazole intermediates, this includes:
-
Process Optimization: Combining reaction steps without isolating intermediates to minimize solvent use and improve productivity.[1][2]
-
Alternative Catalysts: Employing catalysts like p-toluenesulfonic acid to lower reaction temperatures and reduce the formation of byproducts.[3]
-
Greener Solvents: Utilizing solvents like ethyl acetate that are less toxic and allow for simpler, extraction-free workup procedures.[3]
-
Improved Reagents: Using selective chlorinating agents to avoid hazardous chemicals and improve product quality.[4][5]
Q3: Are there any one-pot synthesis methods available for Rabeprazole intermediates?
A3: Yes, a greener approach for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride involves a three-step process without the isolation of the first and second intermediates.[1][2] This method improves productivity and significantly reduces the amount of solvent used.[1][2]
Troubleshooting Guides
Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield in Chlorination Step | Incomplete conversion of the hydroxymethyl intermediate. | - Ensure the dropwise addition of sulfuryl chloride is slow and the temperature is maintained in an ice bath to prevent side reactions.[4]- Allow the reaction to proceed for the full 1.5 hours at room temperature after the addition of sulfuryl chloride.[4] |
| Degradation of the product. | - After the reaction is complete, immediately concentrate the solution under reduced pressure to remove dichloromethane and prevent product degradation.[4] | |
| Impurity Formation | Isomer formation during the reaction. | - Consider using p-toluenesulfonic acid as a catalyst, which can lower the reaction temperature and reduce the formation of isomer byproducts.[3] |
| Incomplete removal of reagents. | - After filtration, thoroughly wash the product with acetone to remove any unreacted starting materials or byproducts.[4] | |
| Product is not precipitating | The concentration of the product in the solvent is too low. | - After concentrating under reduced pressure, ensure enough acetone is added to form a paste, which facilitates precipitation.[4] |
Synthesis of 2-mercapto-5-methoxybenzimidazole
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete cyclization. | - Ensure the reaction mixture is refluxed for the recommended 4 hours to drive the cyclization to completion.[6]- Maintain a basic pH during the reaction, as this is crucial for the condensation to occur.[6] |
| Loss of product during workup. | - After acidification to pH 4, ensure the suspension is thoroughly filtered to collect all the precipitated product.[6] | |
| Product is discolored (purple) | Oxidation of the thiol group. | - While a purple crystalline product is reported,[6] minimizing exposure to air during filtration and drying can help reduce oxidation. |
| Incomplete reaction | Poor quality of starting materials. | - Use freshly distilled carbon disulfide and ensure the 4-methoxy-o-phenylene diamine is of high purity. |
Quantitative Data Summary
| Intermediate | Method | Starting Material | Key Reagents | Yield | Purity | Reference |
| 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | Chlorination | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Dichloromethane, Sulfuryl chloride | 76.4% | 99.7% | [4] |
| 2-mercapto-5-methoxybenzimidazole | Cyclocondensation | 4-methoxy-o-phenylene diamine | Potassium hydroxide, Ethanol, Water, Carbon disulfide | 63% | Not Specified | [6] |
Experimental Protocols
Green Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
This protocol is based on a greener approach that avoids the isolation of intermediates.[1][2]
Step 1: Methoxylation
-
In a suitable reactor, 3,5-Dimethyl-4-nitropyridine-1-oxide is reacted with sodium hydroxide and methanol to obtain 3,5-Dimethyl-4-methoxypyridine-1-oxide.
Step 2: Methylation and Hydroxylation
-
Without isolation, the 3,5-Dimethyl-4-methoxypyridine-1-oxide is then reacted with dimethyl sulfate, ammonium persulfate, hydrogen peroxide, and water to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
Step 3: Chlorination
-
Accurately weigh 250g of the crude 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine from the previous step and dissolve it in 480ml of dichloromethane in a three-necked flask.
-
Stir the solution and cool it in an ice bath.
-
Prepare a solution of 225ml of sulfuryl chloride.
-
Add the sulfuryl chloride solution dropwise to the cooled dichloromethane solution while stirring.
-
After the complete addition, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.[4]
-
Once the reaction is complete, concentrate the solution under reduced pressure to recover the dichloromethane.
-
Add acetone to the concentrated residue and stir until a paste is formed.
-
Filter the paste under reduced pressure and wash the filter cake with acetone.
-
Dry the resulting solid to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[4]
Synthesis of 2-mercapto-5-methoxybenzimidazole
-
In a reaction vessel, dissolve 3.8 g of potassium hydroxide in a mixture of 20 mL of ethanol and 7 mL of water.
-
To this solution, add 2.5 mL of carbon disulfide. Stir the reaction mixture for 30 minutes at ambient temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 5.23 g of 4-methoxy-o-phenylene diamine to the cooled reaction mixture.
-
Stir the reaction mixture at reflux for 4 hours.
-
After reflux, continue stirring at ambient temperature overnight.
-
Evaporate the solvents in vacuo and dilute the residue with dichloromethane.
-
Add water, which will cause a precipitate to form.
-
Suspend the precipitate in dichloromethane and acidify to pH 4.
-
Filter the suspension to collect the purple crystalline product, 5-methoxy-2-mercaptobenzimidazole.[6]
Visualizations
Caption: Workflow for the green synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
- 6. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a key intermediate and known impurity in the synthesis of Rabeprazole.[1][2][3] The selection of an appropriate analytical technique is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Performance Comparison
The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the analysis of this compound hydrochloride and its structurally related compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.999[4] | >0.99[5] |
| Accuracy (% Recovery) | 98-102% (typical for related compounds) | 95-105% (typical for related compounds) |
| Precision (% RSD) | < 2.0%[4] | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/mL[5] |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | 0.3 ppm[5][6] |
| Specificity | Good, but potential for interference | Excellent, based on mass-to-charge ratio |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the routine quality control of pharmaceuticals. It offers a good balance of sensitivity, precision, and cost-effectiveness for the quantification of impurities like this compound hydrochloride.
Experimental Protocol
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Rabeprazole and its impurities is detailed below. This method can be adapted for the specific quantification of this compound hydrochloride.
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[7]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 280 nm.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and 0.001 M NaOH solution (1:1 v/v), to a final concentration within the linear range of the method.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for the trace-level quantification of genotoxic impurities. While more complex and costly than HPLC-UV, its ability to confirm the identity of analytes based on their mass-to-charge ratio is a significant advantage.
Experimental Protocol
The following protocol is based on a validated method for a structurally similar genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, and can be adapted for the target analyte.[5][6]
-
Chromatographic System: A High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase:
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined.
-
Sample Preparation: Prepare the sample in a diluent compatible with the mobile phase, such as a mixture of water and acetonitrile, to a final concentration suitable for trace analysis.
Method Selection and Workflow
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. For routine purity testing where impurity levels are expected to be relatively high, HPLC-UV is often sufficient. However, for the detection and quantification of potentially genotoxic impurities at very low levels, the enhanced sensitivity and specificity of LC-MS/MS are necessary.
Caption: General workflow for the analysis of pharmaceutical impurities.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a decision-making pathway, where the choice of method is dictated by the analytical objective.
Caption: Decision pathway for selecting an analytical method.
References
- 1. allmpus.com [allmpus.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
A Comparative Guide to HPLC Analysis of Rabeprazole Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
The meticulous analysis of synthesis intermediates is a cornerstone of robust drug development and manufacturing. In the production of Rabeprazole, a widely used proton pump inhibitor, High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of Rabeprazole and its synthesis intermediates, supported by experimental data and detailed protocols.
Comparative Analysis of HPLC Methods
Two prevalent stability-indicating HPLC methods are detailed below. Method 1 employs a gradient elution using a phosphate buffer, offering excellent resolution for a wide range of impurities. Method 2 utilizes an isocratic elution with an ammonium acetate buffer, presenting a simpler and potentially faster analysis for specific intermediates.
| Parameter | Method 1: Gradient Phosphate Buffer | Method 2: Isocratic Ammonium Acetate |
| HPLC System | Waters Alliance or equivalent with PDA detector[1] | HPLC system with UV detector |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[1][2] | Phenomenex Gemini C-18 (5 µm)[3] |
| Mobile Phase | Solvent A: 0.025 M KH2PO4 buffer (pH 6.4) and acetonitrile (90:10 v/v)[1]. Solvent B: Acetonitrile and water (90:10 v/v)[1]. Gradient program. | 0.02 M ammonium acetate (pH 6): acetonitrile: methanol (45:20:35, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] |
| Detection Wavelength | 280 nm[1][2] | 284 nm[3] |
| Injection Volume | 20 µL[1] | Not specified |
| Column Temperature | 25°C[1] | Not specified |
| Run Time | Approximately 18 minutes[1] | Rabeprazole retention time: 8.8 min[3] |
Performance Data
The following table summarizes the performance characteristics of the two methods in separating Rabeprazole from its key impurities.
| Analyte | Method 1: Retention Time (min) & Resolution | Method 2: Retention Time (min) & Resolution |
| Rabeprazole | Not explicitly stated, but well-resolved from impurities[2] | 8.8[3] |
| Impurity-1 (Thioether) | Well-resolved[2] | Not specified |
| Impurity-2 (N-Oxide) | Well-resolved[2] | Not specified |
| Impurity-3 (Sulfide) | Resolution with Rabeprazole > 2.0[2] | Not specified |
| Impurity-4 (Sulfone) | Well-resolved[2] | Not specified |
| 2-mercaptobenzimidazole | Not specified | Not specified |
Note: Direct comparison of resolution values is challenging as they are not consistently reported across different studies. However, both methods demonstrate the ability to separate key process-related impurities and degradation products from the main Rabeprazole peak.
Experimental Protocols
Method 1: Gradient Phosphate Buffer
1. Preparation of Solutions:
-
Mobile Phase A (0.025 M KH2PO4 Buffer, pH 6.4): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.025 M solution. Adjust the pH to 6.4 with a suitable base (e.g., dilute potassium hydroxide solution). Mix 90 parts of this buffer with 10 parts of acetonitrile.
-
Mobile Phase B: Mix 90 parts of acetonitrile with 10 parts of HPLC grade water.
-
Diluent: The mobile phase is typically used as the diluent[1].
-
Standard Solution: Accurately weigh and transfer 10 mg of Rabeprazole Sodium working standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1 mg/mL[1].
-
Sample Solution: Prepare the sample solution of the synthesis intermediate or final product in the diluent to a similar concentration as the standard solution.
2. Chromatographic Conditions:
-
Set the HPLC system as per the parameters in the comparison table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions.
Method 2: Isocratic Ammonium Acetate
1. Preparation of Solutions:
-
Mobile Phase (0.02 M Ammonium Acetate, pH 6): Prepare a 0.02 M ammonium acetate solution in HPLC grade water and adjust the pH to 6 with acetic acid. Mix 45 parts of this buffer with 20 parts of acetonitrile and 35 parts of methanol[3].
-
Diluent: The mobile phase can be used as the diluent.
-
Standard Solution: Prepare a stock solution of Rabeprazole in the diluent. The linear range for Rabeprazole was found to be 0.4–20 μg/mL[3].
-
Sample Solution: Prepare the sample solution of the synthesis intermediate in the diluent to fall within the linear range of the method.
2. Chromatographic Conditions:
-
Set the HPLC system as per the parameters in the comparison table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
Visualizing the Process
To better understand the analytical workflow and the relationship between synthesis and analysis, the following diagrams are provided.
Caption: General workflow for HPLC analysis of Rabeprazole intermediates.
Caption: Key intermediates in Rabeprazole synthesis monitored by HPLC.
Conclusion
Both presented HPLC methods are suitable for the analysis of Rabeprazole and its synthesis intermediates. The choice between a gradient and an isocratic method will depend on the specific requirements of the analysis. For comprehensive impurity profiling and separation of a wide range of potential by-products, the gradient method (Method 1) is advantageous. For routine in-process control where the focus is on a limited number of known intermediates, the simpler and faster isocratic method (Method 2) may be more efficient. It is imperative for any laboratory to perform a thorough method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
A Comparative Guide to LC/MS/MS Methods for the Determination of Genotoxic Impurities in Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Proton pump inhibitors (PPIs), a class of drugs widely used to reduce gastric acid production, are synthesized through multi-step chemical processes that can potentially generate GTIs. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has emerged as the preferred analytical technique for the trace-level quantification of these impurities due to its high sensitivity and selectivity.
This guide provides an objective comparison of various LC/MS/MS methods for the determination of genotoxic impurities in several common proton pump inhibitors. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies for ensuring the safety and quality of these widely used pharmaceuticals.
Comparison of Quantitative Performance
The following tables summarize the quantitative performance of different LC/MS/MS methods for the analysis of genotoxic impurities in omeprazole, pantoprazole, and esomeprazole.
Table 1: LC/MS/MS Methods for Genotoxic Impurities in Omeprazole
| Genotoxic Impurity | Method Highlights | LOD | LOQ | Linearity Range | Reference |
| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl (CDMP) | Gradient RP-LC/MS/MS | 1.8 µg/mL | 3.1 µg/mL | 3.1 - 18.6 µg/mL | [1] |
| 4-Methoxy-3,5-dimethyl-4-nitropyridine-1-oxide (DNO) | Gradient RP-LC/MS/MS | 1.8 µg/mL | 3.1 µg/mL | 3.1 - 18.6 µg/mL | [1] |
| 4-Methoxy-2-aminoaniline (MAA) | Gradient RP-LC/MS/MS | 1.8 µg/mL | 3.1 µg/mL | 3.1 - 18.6 µg/mL | [1] |
Table 2: LC/MS/MS Methods for Genotoxic Impurities in Pantoprazole
| Genotoxic Impurity | Method Highlights | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| 2-Chloromethyl-3,4-dimethoxypyridine HCl | Isocratic LC/MS/MS | - | 0.3 ppm | - | - | [2] |
| Impurity C, D, E, F, G, H (in starting material) | Gradient LC/MS/MS | - | 0.6 - 10.0 ng/mL | Good linearity (r > 0.998) | 94.32 - 107.43 | [3][4] |
| Sulfiny N-oxide (in S-pantoprazole) | Gradient LC/MS/MS | 0.12 ng/mL | 0.31 ng/mL | 0.3 - 10.8 ng/mL | 100.9 | [5] |
| Sulfony N-oxide (in S-pantoprazole) | Gradient LC/MS/MS | 0.05 ng/mL | 0.27 ng/mL | 0.3 - 10.8 ng/mL | 100.1 | [5] |
Table 3: LC/MS/MS Method for a Genotoxic Impurity in Esomeprazole
| Genotoxic Impurity | Method Highlights | Linearity Range | Precision (RSD%) | Recovery (%) | Reference |
| Cumene Hydroperoxide | Isocratic LC/MS/MS | 2.309 - 12.747 ppm (r=0.999) | Intra-day: 2.1 | 92.4 - 102.8 | [6] |
Experimental Workflow
The general workflow for the analysis of genotoxic impurities in proton pump inhibitors by LC/MS/MS involves several key stages, from sample preparation to data acquisition and analysis.
Caption: General workflow for the LC/MS/MS analysis of genotoxic impurities in proton pump inhibitors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for some of the key experiments cited in this guide.
Method 1: Determination of CDMP, DNO, and MAA in Omeprazole
-
Instrumentation: SHIMADZU LC-MS/MS (tandem mass spectrometer) 8030.[1]
-
Sample Preparation: The sample is prepared at a concentration of 1 mg/mL.[1]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry.[1]
-
Method 2: Determination of 2-Chloromethyl-3,4-dimethoxy Pyridine Hydrochloride in Pantoprazole
-
Instrumentation: A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) system.[2]
-
Sample Preparation: Details not specified.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry.[2]
-
Method 3: Determination of Sulfiny N-oxide and Sulfony N-oxide in S-Pantoprazole
-
Instrumentation: An LC/MS/MS system.[5]
-
Sample Preparation: Details not specified.
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 4: Determination of Cumene Hydroperoxide in Esomeprazole Magnesium Trihydrate
-
Instrumentation: A liquid chromatography tandem mass spectrometry (LC-MS/MS) system.[6]
-
Sample Preparation: Details not specified.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry.[6]
-
Conclusion
The LC/MS/MS methods presented in this guide demonstrate the capability of this technology for the sensitive and specific quantification of a range of potential genotoxic impurities in various proton pump inhibitors. The choice of a specific method will depend on the target impurity, the required level of sensitivity, and the available instrumentation. The provided data and protocols serve as a valuable resource for analytical scientists in the pharmaceutical industry to develop and validate robust methods for the control of genotoxic impurities, ultimately ensuring the safety and efficacy of these important medicines.
References
- 1. wjpps.com [wjpps.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [PDF] Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials | Semantic Scholar [semanticscholar.org]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. archives.ijper.org [archives.ijper.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of Rabeprazole and its related compounds and impurities. The information presented is collated from peer-reviewed scientific literature and pharmacopeial monographs to ensure objectivity and accuracy, supported by detailed experimental data and protocols.
Rabeprazole, a proton pump inhibitor, is susceptible to degradation and can contain various process-related impurities that necessitate rigorous analytical control to ensure its safety and efficacy. This guide outlines the primary official and alternative analytical techniques, details known impurities, and provides the necessary protocols for their identification and quantification.
Comparison of Analytical Methods for Rabeprazole Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Rabeprazole and its impurities. The following tables summarize the chromatographic conditions for two distinct HPLC methods, providing a direct comparison of their key parameters.
Table 1: Comparative HPLC Methods for Rabeprazole Impurity Analysis
| Parameter | Method 1: Stability-Indicating RP-HPLC | Method 2: Gradient RP-HPLC[1] |
| Stationary Phase | C18 (e.g., Phenomenex Gemini C18, 4.6 x 250 mm, 5 µm)[2] | C18 (e.g., Prontosil Kromabond 100-5-C18, 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile (90:10 v/v) | 0.01 M KH2PO4, pH adjusted to 6.6-7.0 with Triethylamine[1] |
| Mobile Phase B | Acetonitrile and water (90:10 v/v) | Acetonitrile and methanol (95:5 v/v)[1] |
| Elution Mode | Gradient | Gradient[1] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] |
| Detection Wavelength | 280 nm[2] | 280 nm[1] |
| Column Temperature | 30°C | 30°C[1] |
| Injection Volume | 20 µL | Not Specified |
Known Impurities of Rabeprazole
Several related compounds and impurities of Rabeprazole have been identified and characterized. These include process-related impurities, degradation products, and metabolites.[1][3][4] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several official impurities.
Table 2: Common Rabeprazole Impurities and Related Compounds
| Impurity Name | Chemical Name | Type |
| Rabeprazole Sulfone (EP Impurity A, USP Related Compound D)[5] | 2-[[4-(3-Methoxypropoxy)-3-methyl-pyridin-2-yl]methylsulfonyl]benzoimidazole[5] | Process/Degradation[4] |
| Rabeprazole Sulfide (EP Impurity B, USP Related Compound E)[5] | 2-{[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methylthio}benzimidazole[6][7] | Process/Metabolite[1][4] |
| Rabeprazole N-Oxide | 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridine-1-oxide] methyl] sulfinyl]-1H-benzimidazole[3] | Process/Degradation |
| Impurity I | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl]thio]-1H-benzimidazole[3] | Process |
| Impurity II | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl] sulfonyl]-1H-benzimidazole[3] | Process |
| 1H-benzimidazole-2-thiol (Impurity 5)[1] | 1H-benzimidazole-2-thiol | Process Raw Material[1] |
| Rabeprazole Chloro Impurity | 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H- benzo[d]imidazole[8] | Process |
Experimental Protocols
Method 1: Stability-Indicating RP-HPLC for Rabeprazole and Impurities[1]
1. Preparation of Solutions:
- Mobile Phase A: Prepare a solution of 0.025 M potassium dihydrogen phosphate and 0.1% triethylamine in water. Adjust the pH to 6.4 with phosphoric acid. Mix with acetonitrile in a 90:10 (v/v) ratio.
- Mobile Phase B: Mix acetonitrile and water in a 90:10 (v/v) ratio.
- Diluent: Prepare a suitable mixture for dissolving the sample, typically a combination of the mobile phases.
- Standard Solution: Accurately weigh and dissolve USP Rabeprazole Sodium RS in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).[9]
- Sample Solution: Accurately weigh and dissolve the Rabeprazole sample in the diluent to obtain a similar concentration to the Standard Solution.[9]
- System Suitability Solution: Prepare a solution containing Rabeprazole and key impurities (e.g., Rabeprazole Related Compounds B, D, E, and F) to check the system's performance.[9]
2. Chromatographic Conditions:
- Column: C18, 4.6 mm x 250 mm, 5 µm.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- Gradient Program: Utilize a gradient elution program for optimal separation of all impurities.
3. System Suitability:
- Inject the system suitability solution and verify that the resolution between Rabeprazole and its critical impurities meets the predefined criteria. Check parameters like theoretical plates and tailing factor.
4. Analysis:
- Inject the standard and sample solutions into the chromatograph.
- Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.
Method 2: Gradient RP-HPLC for Rabeprazole and Related Substances[2]
1. Preparation of Solutions:
- Mobile Phase A: Prepare a 0.01 M solution of potassium dihydrogen phosphate and adjust the pH to between 6.6 and 7.0 with triethylamine.
- Mobile Phase B: Mix acetonitrile and methanol in a 95:5 (v/v) ratio.
- Standard and Sample Solutions: Prepare as described in Method 1, using a suitable diluent.
2. Chromatographic Conditions:
- Column: Prontosil Kromabond 100-5-C18, 250 x 4.6 mm, 5 µm.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Column Temperature: 30°C.
3. Analysis:
- Follow the analysis procedure outlined in Method 1. This method is also capable of separating a range of process-related impurities.
Visualizations
Caption: Logical workflow for the validation of an HPLC method.
Caption: Formation of key Rabeprazole impurities via oxidation.
References
- 1. jocpr.com [jocpr.com]
- 2. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet | MDPI [mdpi.com]
- 3. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Rabeprazole Related Compound E USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Synthetic Routes of Rabeprazole
Rabeprazole, a proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a critical oxidation step. The efficiency, cost-effectiveness, and environmental impact of its manufacturing process are largely dictated by the chosen synthetic pathway. This guide provides a detailed comparison of the primary synthetic routes to Rabeprazole, offering experimental data and protocols to inform researchers and drug development professionals.
Route 1: The Classical Synthetic Pathway
The most established and widely documented method for Rabeprazole synthesis follows a multi-step sequence starting from a substituted pyridine N-oxide. This pathway, while reliable, involves several intermediate stages which can impact the overall yield.[1]
The classical synthesis begins with the N-oxidation and subsequent nitration of 2,3-dimethylpyridine to yield 2,3-dimethyl-4-nitropyridine 1-oxide. A more common starting point in many described syntheses is 4-chloro-2,3-dimethylpyridine 1-oxide. This is reacted with 3-methoxypropanol to form the key intermediate, 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.[1]
The subsequent steps involve a Polonovski-type rearrangement using acetic anhydride, followed by hydrolysis to create a hydroxymethyl group at the 2-position of the pyridine ring.[1][2] This alcohol is then chlorinated, typically with thionyl chloride, to produce the reactive 2-(chloromethyl)pyridine derivative.[1] This intermediate is condensed with 1H-benzimidazole-2-thiol. The final, critical step is the oxidation of the resulting thioether to the sulfoxide, Rabeprazole.[1] The overall yield for this classical process has been reported to be as low as 7-8%, making it less ideal for large-scale commercial production.
Experimental Protocol: Condensation and Oxidation (Classical Route)
1. Synthesis of 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Thioether Intermediate 7):
-
The 2-(chloromethyl)pyridine intermediate 6 is condensed with 2-Mercaptobenzimidazole in the presence of a base, such as sodium hydroxide, in a solvent like ethanol to yield the thioether intermediate 7 .[1]
2. Synthesis of Rabeprazole (8) via Oxidation:
-
The thioether intermediate 7 is dissolved in a suitable solvent (e.g., dichloromethane).[3]
-
A mild oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl), is added under controlled temperature conditions.[1]
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate crude Rabeprazole, which is then purified, often by recrystallization.[3]
Route 2: An Efficient, Shortened Synthetic Pathway
To overcome the low overall yield and multiple steps of the classical route, a more efficient process has been developed. This modified approach significantly shortens the synthesis by bypassing several intermediate steps.[1][4]
The key innovation in this route is the direct conversion of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide directly into the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate.[1] This is achieved by treating the N-oxide with p-toluene sulfonyl chloride and triethylamine in a solvent like dichloromethane.[1] This single transformation obviates the need for the synthesis of the O-acetyl and alcohol intermediates, thereby reducing the total number of synthetic steps and significantly improving the overall yield and cost-effectiveness for large-scale manufacturing.[1][4]
Experimental Protocol: Direct "in situ" Chloromethylation and Condensation
-
Step 1: Synthesis of this compound intermediate (6):
-
To a solution of 4-(3-methoxypropoxy-2,3-dimethyl pyridine N-Oxide (2 ) in dichloromethane, add triethylamine.
-
Slowly add a solution of p-toluene sulphonyl chloride in dichloromethane while maintaining the temperature.
-
The reaction is typically refluxed for a period of hours and monitored by TLC.[1]
-
-
Step 2: Condensation with 2-Mercaptobenzimidazole:
-
The resulting solution containing the "in situ" generated chloro intermediate 6 is then directly used for the next step.
-
A mixture of 2-Mercaptobenzimidazole, sodium hydroxide, and a phase transfer catalyst in water is prepared.
-
The dichloromethane solution from Step 1 is added to this mixture and stirred vigorously until the reaction is complete, yielding the sulphide intermediate 7 .[1]
-
Comparative Analysis of the Critical Sulfoxidation Step
The oxidation of the thioether precursor to Rabeprazole is the most critical and delicate step in the synthesis. It is prone to over-oxidation, which leads to the formation of the corresponding sulfone, a major impurity that is difficult to remove.[5][6] The choice of oxidizing agent and reaction conditions is paramount to achieving high yield and purity.
Several oxidizing agents have been employed, each with distinct advantages and disadvantages. An improved process replacing m-CPBA with sodium hypochlorite (NaOCl) has been shown to increase the yield at this stage from a reported 40% to 75% while minimizing impurity formation through careful control of temperature and other parameters.[5][6][7] Other reported oxidants include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and trichloroisocyanuric acid, each aiming to provide a milder, more controlled oxidation.[8][9]
| Oxidizing Agent | Typical Solvent | Key Advantages | Key Disadvantages | Reported Yield | Purity Concerns |
| m-CPBA | Dichloromethane | Readily available, well-understood reactivity. | Can lead to over-oxidation (sulfone formation).[6] | ~40% (unoptimized)[5][7] | Sulfone and N-oxide impurities.[6] |
| Sodium Hypochlorite (NaOCl) | Water / Acetonitrile | Cost-effective, environmentally friendlier, high yield.[5] | Requires careful control of temperature and pH.[5] | 75% (optimized)[5][7] | Significantly reduces sulfone impurity to <0.10%.[5] |
| PCC / PDC | Dichloromethane / Chloroform | Milder oxidation, potentially higher selectivity.[8] | Chromium-based reagents are toxic and create hazardous waste. | 97-101g from 100g substrate[8] | Reduced byproducts compared to stronger oxidants.[8] |
| Trichloroisocyanuric Acid | Not specified | Novel agent, reported to control oxidation effectively.[9] | Less commonly used, may require specific conditions. | High[9] | Claims few impurities are introduced.[9] |
Overall Process Comparison
| Parameter | Route 1: Classical Synthesis | Route 2: Shortened Synthesis |
| Number of Steps | High (involves intermediate isolation)[1] | Reduced (bypasses 3 steps)[1] |
| Key Reagents | Acetic Anhydride, Thionyl Chloride[1] | p-Toluene sulfonyl chloride, Triethylamine[1] |
| Overall Yield | Low (reported as 7-8%) | Significantly improved[1] |
| Industrial Scalability | Less cost-effective due to multiple steps and low yield. | Advantageous for commercial scale-up due to improved efficiency and lower cost.[1][4] |
| Advantages | Well-established chemistry. | Higher yield, fewer steps, reduced timeline and cost.[1] |
| Disadvantages | Low overall yield, more unit operations, higher solvent consumption. | Requires careful control of the direct chloromethylation step. |
Conclusion
While the classical synthetic route to Rabeprazole provides a foundational pathway, its low overall yield and multiple steps present challenges for efficient industrial production. The development of a shortened route, which circumvents several intermediates through a direct chloromethylation of the pyridine N-oxide, offers a significant improvement in terms of yield, cost, and manufacturing timeline.[1] Furthermore, optimization of the critical sulfoxidation step, particularly the use of sodium hypochlorite under controlled conditions, has proven effective in maximizing yield and purity by minimizing the formation of sulfone and other related impurities.[5] For researchers and drug development professionals, the adoption of these improved, more efficient synthetic strategies is crucial for the sustainable and cost-effective manufacturing of Rabeprazole.
References
- 1. asianjpr.com [asianjpr.com]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation method of rabeprazole and sodium salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. Rabeprazole Sodium patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Quantitative Analysis of 2-Chloromethylpyridine Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. 2-Chloromethylpyridine, a key starting material and potential impurity in the synthesis of various pharmaceuticals, requires robust analytical methods for its detection and quantification at trace levels, particularly due to its potential genotoxic nature. This guide provides an objective comparison of two common analytical techniques for the quantitative analysis of 2-chloromethylpyridine impurities: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented, including detailed experimental protocols and performance data, is intended to assist researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The selection of an analytical method for impurity analysis is often a trade-off between sensitivity, selectivity, and the physical and chemical properties of the analyte. The following table summarizes the quantitative performance of HPLC-MS/MS and GC-MS for the analysis of pyridine-based impurities, providing a clear comparison for informed decision-making.
| Parameter | HPLC-MS/MS | GC-MS (Headspace) |
| Limit of Detection (LOD) | ~0.1 ppm | 1.0 ppm[1] |
| Limit of Quantitation (LOQ) | 0.3 ppm[2] | 3.0 ppm[1] |
| Linearity (Correlation Coefficient) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (%RSD) | < 5.0% | < 10.0% |
| Primary Advantages | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Excellent for volatile and semi-volatile compounds, robust and widely available. |
| Primary Disadvantages | Higher instrument and maintenance costs. | May require derivatization for non-volatile impurities, potential for thermal degradation of labile compounds. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the quantitative analysis of 2-chloromethylpyridine impurities using HPLC-MS/MS and GC-MS.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is adapted from a validated procedure for the trace analysis of the structurally similar genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.[2][3]
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: 10 mM Ammonium Acetate in water: Acetonitrile (79:21, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Elution Mode: Isocratic.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-chloromethylpyridine hydrochloride reference standard in a suitable diluent (e.g., mobile phase). Perform serial dilutions to prepare calibration standards at concentrations bracketing the expected impurity levels.
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a final concentration of 1 mg/mL.
Validation Parameters:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 2-chloromethylpyridine in a blank and placebo sample.
-
Linearity: A linear relationship should be established between the concentration of the analyte and the instrument response. A correlation coefficient (r²) of ≥ 0.99 is typically required.
-
Accuracy: Determined by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.
-
Precision: The closeness of agreement between a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are evaluated, with a relative standard deviation (%RSD) of < 5% being acceptable.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this method, an LOQ of 0.3 ppm was achieved.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling
This protocol is based on a validated method for the determination of 2-chloropyridine, a related volatile impurity.[1][4]
Instrumentation:
-
A Gas Chromatograph (GC) equipped with a headspace autosampler and a Mass Spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.32 mm I.D., 0.5 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Injection Mode: Splitless.
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Pressurization: 10 psi.
-
Loop Fill Time: 0.5 minutes.
-
Injection Time: 1 minute.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to be Monitored: Based on the mass spectrum of 2-chloromethylpyridine (e.g., m/z 127, 92, 65).
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-chloromethylpyridine in a suitable solvent (e.g., Dimethyl Sulfoxide). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh about 500 mg of the drug substance into a headspace vial and add a known volume of the diluent.
Validation Parameters:
-
Specificity: The method should be able to separate and quantify 2-chloromethylpyridine from other volatile components in the sample.
-
Linearity: A linear response should be observed over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy: Assessed by spiking the drug substance with the impurity at various levels. The recovery should be within an acceptable range (e.g., 95.0% to 105.0%).
-
Precision: The %RSD for replicate injections should be less than 10%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): For a similar pyridine impurity, the LOD and LOQ were found to be 1.0 ppm and 3.0 ppm, respectively.[1]
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the general experimental workflow and the logical relationship in method selection.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Rabeprazole Intermediates
Guide for Researchers, Scientists, and Drug Development Professionals on the Validation of Analytical Methods for Rabeprazole Intermediates in Accordance with ICH Guidelines
The quality, safety, and efficacy of pharmaceutical products are of paramount importance. For Rabeprazole, a widely used proton pump inhibitor, controlling impurities and intermediates during its synthesis is a critical aspect of quality control. This guide provides a comparative overview of validated analytical methods for Rabeprazole intermediates, with a focus on adherence to the International Council for Harmonisation (ICH) guidelines. The objective is to offer a clear comparison of method performance, supported by experimental data, to aid in the selection of appropriate analytical strategies.
The ICH Q2(R1) guideline outlines the necessary validation parameters for various analytical procedures.[1][2] This guide will delve into the practical application of these guidelines for Rabeprazole intermediates, presenting quantitative data in a comparative format and detailing the experimental protocols for key analytical methods.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of Rabeprazole and its related substances due to its high resolution and sensitivity.[3][4][5][6] The following table summarizes the validation parameters for a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, which is crucial for separating the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.[3][4]
Table 1: Comparison of Validation Parameters for a Stability-Indicating RP-HPLC Method for Rabeprazole Intermediates
| Validation Parameter | Impurity 1 (e.g., Rabeprazole Sulfide) | Impurity 2 (e.g., Rabeprazole Sulfone) | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.999 | ≥0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% (for impurities) |
| Precision (Repeatability, %RSD) | <1.5% | <1.3% | ≤2.0% |
| Intermediate Precision (%RSD) | <1.8% | <1.6% | ≤2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity/Selectivity | No interference from other components | No interference from other components | Peak purity > 99% |
| Robustness | Unaffected by minor changes in flow rate, pH, and mobile phase composition | Unaffected by minor changes in flow rate, pH, and mobile phase composition | %RSD should be within acceptable limits |
This data is a synthesized representation from multiple sources on Rabeprazole impurity analysis and may not reflect a single study.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below is a representative experimental protocol for a stability-indicating RP-HPLC method for the analysis of Rabeprazole intermediates.
Stability-Indicating RP-HPLC Method
1. Instrumentation:
-
HPLC system with a PDA detector (e.g., Waters Alliance).[5]
-
Analytical balance.
-
pH meter.
-
Sonicator.
2. Chemicals and Reagents:
-
Rabeprazole Sodium reference standard and impurity standards.
-
Potassium dihydrogen phosphate (KH2PO4).[3]
-
Triethylamine.[3]
-
Acetonitrile (HPLC grade).[3]
-
Water (HPLC grade).[3]
3. Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.[3][5]
-
Mobile Phase: Gradient mixture of Solvent A and Solvent B.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 25°C.[5]
4. Preparation of Solutions:
-
Diluent: The mobile phase is typically used as the diluent.[5]
-
Standard Solution: Accurately weigh and dissolve the Rabeprazole Sodium working standard and its impurity standards in the diluent to prepare a stock solution. Further dilutions are made to achieve the desired concentrations for linearity, accuracy, and precision studies.[5][6]
-
Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the diluent to a known concentration.
5. Validation Procedure:
-
Specificity: Forced degradation studies are performed by exposing the sample to acid, base, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can effectively separate the degradation products from the main peak and its impurities.[3][4]
-
Linearity: A series of solutions of the impurities are prepared at different concentrations and injected into the HPLC system. A calibration curve is plotted with the peak area versus concentration, and the correlation coefficient is determined.[6]
-
Accuracy: The accuracy of the method is determined by the recovery of a known amount of impurity spiked into the sample. This is typically performed at three different concentration levels.
-
Precision: The precision of the method is evaluated by performing multiple injections of the same sample solution (repeatability) and by having the analysis performed by different analysts on different days (intermediate precision). The relative standard deviation (%RSD) is calculated.[7]
-
LOD and LOQ: These are determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is assessed by intentionally varying chromatographic parameters such as the flow rate, mobile phase composition, and column temperature and observing the effect on the results.[8]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.
Caption: A logical workflow for the validation of an analytical method.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation | MDPI [mdpi.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Purity Analysis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride is a critical intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Rabeprazole.[1][2] The purity of this starting material is paramount as impurities can carry through the synthetic route, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative benchmark of the purity of this compound hydrochloride from three hypothetical suppliers, supported by detailed experimental protocols and data analysis.
Comparative Purity and Impurity Profiles
The purity of this compound hydrochloride from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC). The results, including the assay of the main compound and the levels of known and unknown impurities, are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Assay (HPLC, % Area) | 99.85% | 99.52% | 99.10% | ≥ 99.0% |
| Impurity 1: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | 0.08% | 0.25% | 0.45% | ≤ 0.5% |
| Impurity 2: Related Substance A | 0.03% | 0.10% | 0.18% | ≤ 0.2% |
| Highest Unknown Impurity | 0.02% | 0.05% | 0.12% | ≤ 0.1% |
| Total Impurities | 0.15% | 0.48% | 0.90% | ≤ 1.0% |
| Water Content (Karl Fischer) | 0.05% | 0.12% | 0.25% | ≤ 0.5% |
| Appearance | Off-white crystalline powder | Off-white crystalline powder | Pale yellow powder | Off-white to pale yellow powder |
Analysis:
-
Supplier A demonstrates the highest purity profile, with a high assay value and the lowest levels of both known and unknown impurities. The low water content suggests excellent handling and packaging procedures.
-
Supplier B provides material of acceptable quality that meets all acceptance criteria. However, the levels of Impurity 1 and other related substances are notably higher than those from Supplier A.
-
Supplier C meets the minimum purity requirements, but the overall impurity level is significantly higher, approaching the 1.0% limit. The higher water content and pale yellow appearance may indicate a less robust manufacturing or purification process.
Experimental Protocols
A detailed methodology for the High-Performance Liquid Chromatography (HPLC) analysis used for the purity assessment is provided below.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is designed for the separation and quantification of this compound hydrochloride and its potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Deionized Water
-
Reference standards for this compound hydrochloride and known impurities.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30.1-35 min: Return to 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound hydrochloride in methanol to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample from each supplier in methanol to a final concentration of 1.0 mg/mL.
5. Data Analysis:
-
The percentage of each impurity is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram (Area Percent).
-
The assay is calculated as 100% minus the sum of the percentages of all impurities.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the systematic workflow for the comparative purity analysis of this compound hydrochloride from different suppliers.
Caption: Workflow for Comparative Purity Analysis.
Role in Rabeprazole Synthesis Pathway
This compound hydrochloride is a key precursor in the synthesis of Rabeprazole. The diagram below outlines its position in the synthetic pathway.
Caption: Synthesis Pathway of Rabeprazole.
Disclaimer: The data presented for Suppliers A, B, and C are hypothetical and for illustrative purposes only. It is recommended that researchers conduct their own analysis to qualify materials from any supplier.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
Researchers and drug development professionals handling 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Key Safety and Hazard Information
Proper handling and disposal of this compound hydrochloride are predicated on a clear understanding of its associated hazards. The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | Category 2A / 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2][5] |
Experimental Protocols: Proper Disposal Procedures
The disposal of this compound hydrochloride must be managed as hazardous waste, in strict accordance with all applicable federal, state, and local regulations.[3] Adherence to the following procedural steps is critical for ensuring safety and compliance.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[1]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step 2: Waste Segregation and Collection
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, following guidelines such as those listed in 40 CFR 261.3 in the United States.[3]
-
Containerization: Place the waste material into a suitable, clearly labeled, and tightly closed disposal container.[3][4]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][3]
-
Labeling: The container must be clearly labeled as hazardous waste, indicating the contents.
-
Security: Store in a locked-up area to prevent unauthorized access.[1][3]
Step 4: Professional Disposal
-
Engage a Licensed Waste Disposal Company: The final disposal of this compound hydrochloride must be carried out by a licensed and approved hazardous waste disposal facility.[1][3]
-
Regulatory Compliance: Ensure that the disposal process complies with all federal, state, and local environmental regulations.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound hydrochloride.
In the event of a spill or exposure, immediate action is necessary. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move the individual to fresh air and seek medical help.[1][3] Contaminated clothing should be removed and washed before reuse.[1][3]
References
Essential Safety and Operational Guide for Handling 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
For Immediate Implementation: This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Overview and GHS Classification
This compound hydrochloride is classified as a hazardous substance. According to the Global Harmonized System (GHS), its primary hazards include:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) / Eye Damage (Category 1): Causes serious eye irritation or damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Acute Toxicity (Oral, Category 4): Harmful if swallowed.
All personnel must be thoroughly trained on these hazards before handling this compound.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure risk.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1] |
| Skin Protection | Gloves: Wear chemical-resistant gloves. While specific breakthrough time data for this compound is not available, gloves made of Butyl rubber or Viton are recommended for handling chlorinated compounds. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Always inspect gloves for integrity before use. Lab Coat: A flame-retardant and impervious lab coat or gown must be worn and fully buttoned. | Prevents skin contact, which can cause irritation.[1] The selection of appropriate glove material is crucial for preventing chemical permeation. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved full-face respirator with an appropriate organic vapor cartridge is required. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Procedures: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Avoid direct contact with the substance. Ensure all exposed skin is covered.
-
Use non-sparking tools and ground all equipment when handling large quantities.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
PPE Donning and Doffing Procedures
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Step-by-step procedure for the safe removal of PPE.
Disposal Plan for Contaminated PPE
All PPE contaminated with this compound hydrochloride must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of use, immediately segregate all contaminated disposable PPE (gloves, lab coats, etc.) from non-hazardous trash.
-
Containerization: Place the contaminated PPE into a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contaminant.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound hydrochloride."
-
The associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
The date of accumulation.
-
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of contaminated PPE in the regular trash or down the drain.[1]
By adhering to these safety and logistical protocols, you can significantly minimize the risks associated with handling this compound hydrochloride and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
